Allyl laurate
Description
Historical Trajectories in Allyl Ester Chemical Research
The story of allyl esters is intrinsically linked to the discovery of the allyl group itself. In 1844, Austrian chemist Theodor Wertheim isolated a pungent, sulfur-containing derivative from garlic oil (Allium sativum) and named it "allyl. " wikipedia.orgturito.comrsc.org This foundational work established the term for the H₂C=CH-CH₂ substituent and paved the way for the synthesis and investigation of a vast family of related compounds. turito.comscribd.com
Early academic inquiry into allyl esters, which began to gain momentum in the mid-20th century, was heavily focused on their polymerization behavior. Researchers noted that the polymerization of allyl monomers was distinct from that of typical vinyl monomers. scribd.com Seminal work by scientists like P.D. Bartlett, N.G. Gaylord, and F.R. Eirich in the 1940s and 1950s established that the polymerization of allyl compounds is characterized by a low degree of polymerization and is dominated by chain transfer reactions. scribd.comkyoto-u.ac.jp This is due to the high reactivity of the allylic hydrogen atoms, which can be easily abstracted by a growing polymer radical, leading to termination rather than propagation—a process termed "degradative chain transfer." kyoto-u.ac.jpresearchgate.net These early kinetic studies laid the theoretical groundwork for understanding the complex polymerization mechanisms of all allyl esters, including allyl laurate.
Significance of this compound within Contemporary Allylic Compound Chemistry
The chemical significance of this compound stems from the unique reactivity imparted by its allyl group. scribd.com The carbon atom adjacent to the double bond is known as the allylic position, and the C-H bonds at this site are weaker than standard C-H bonds, making them more reactive. turito.comscribd.com This reactivity is central to the behavior of allyl compounds in chemical reactions, as the abstraction of a hydrogen atom leads to the formation of a resonance-stabilized allyl radical. turito.com
Within the family of allyl esters, this compound is particularly notable for its behavior in polymerization reactions. Research has shown that while degradative chain transfer is common to most allyl monomers, some also undergo "effective chain transfer," which produces a radical still capable of initiating a new polymer chain. researchgate.netresearchgate.net this compound is a prime example of a monomer where effective chain transfer is predominant. scribd.comresearchgate.net This has been attributed to the possibility of an intramolecular hydrogen transfer mechanism. scribd.comresearchgate.net This characteristic distinguishes it from other esters like allyl acetate (B1210297) and makes it a subject of interest for creating specific polymer architectures. researchgate.netresearchgate.net
Furthermore, this compound serves as a monomer in copolymerization studies, such as in the synthesis of poly(ethyl acrylate-co-allyl acrylates), and is a known raw material for the production of other chemical intermediates like allyl acrylate. researchgate.netchemicalbook.com
Evolution of Research Paradigms and Methodological Approaches for this compound
The methodologies used to study this compound and related esters have evolved significantly, reflecting broader trends in analytical and synthetic chemistry.
Early Approaches: Initial research relied heavily on classical kinetic studies, where reaction rates were measured under varying concentrations of monomer and initiator (like benzoyl peroxide) to deduce polymerization mechanisms. scribd.comkyoto-u.ac.jp The characterization of the resulting polymers was often limited to determining the average degree of polymerization. kyoto-u.ac.jp
Modern Analytical Techniques: Contemporary research employs a sophisticated suite of analytical tools to gain a deeper understanding of these compounds and the materials derived from them. While direct studies on this compound are specific, the methods applied to analogous systems are indicative of the modern paradigm. These techniques include:
Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups and confirm reaction completion, such as the appearance of the C=O ester band. scielo.brresearchcommons.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural elucidation of the monomer and resulting polymer. scielo.brresearchcommons.org
Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying allyl esters and their reaction products. researchgate.netfao.org Gel Permeation Chromatography (GPC) is used to determine the molecular weight and distribution of polymers. scielo.brresearchcommons.org
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties, such as glass transition temperature and thermal stability, of polymers derived from allyl esters. scielo.brresearchcommons.org
Advanced Synthesis and Computational Methods: There is a growing trend towards more controlled and sustainable synthetic methods. For instance, enzyme-catalyzed processes using lipases have been developed for the synthesis of related acrylates, often in solvent-free systems. researchgate.net Additionally, computational chemistry is increasingly used to model reaction pathways and understand mechanisms at a molecular level, providing insights that complement experimental data.
| Property | Value |
|---|---|
| CAS Number | 7003-75-0 chemblink.com |
| Molecular Formula | C15H28O2 chemblink.com |
| Molecular Weight | 240.39 g/mol chemblink.com |
| Boiling Point | 307.17 °C at 760 mmHg (Calculated) chemblink.com |
| Density | 0.875 g/cm³ (Calculated) chemblink.com |
| Allyl Compound | Order of Increasing Effective Chain Transfer |
|---|---|
| Allyl ethyl ether | 1 |
| Allyl ethyl carbonate | 2 |
| Allyl acetate | 3 |
| Allyl propionate (B1217596) | 4 |
| Allyl trimethylacetate | 5 |
| Allyl chloride | 6 |
| This compound | 7 researchgate.netresearchgate.net |
| Allyl benzoate (B1203000) | 8 |
| Allyl chloroacetate (B1199739) | 9 |
Interdisciplinary Contributions and Emerging Interfaces in this compound Studies
The study of this compound and its chemical relatives is not confined to pure chemistry but extends into several interdisciplinary fields.
Polymer and Materials Science: This is the most significant area of interdisciplinary research. The unique polymerization behavior of this compound makes it a candidate for modifying polymer properties. researchgate.net Research in this area merges chemistry, physics, and engineering to design novel materials with specific characteristics. utk.eduwikipedia.orguh.edu
Green and Sustainable Chemistry: The development of enzymatic and solvent-free synthesis methods for related esters highlights an intersection with biocatalysis and sustainable industrial processes. researchgate.netutwente.nl This approach aims to create chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Food Science and Flavor Chemistry: Many allyl esters, such as allyl hexanoate, are used as synthetic flavoring agents, notably for pineapple-like notes. fao.orgwschemicalsbv.nl Research in this area involves developing analytical methods, like GC-MS, to quantify these additives in consumer products. researchgate.netfao.org
Agricultural Chemistry: Early research explored the use of laurate derivatives as emulsifiers in allyl starch emulsions, aiming to create stable films for potential coating applications. wikipedia.org This demonstrates a historical link between allyl chemistry and the development of agricultural products.
| Era | Methodology Type | Examples |
|---|---|---|
| Mid-20th Century | Kinetic Studies | Measurement of polymerization rates, catalyst decomposition studies scribd.comkyoto-u.ac.jp |
| Contemporary | Spectroscopy | FT-IR, ¹H NMR, ¹³C NMR scielo.brresearchcommons.org |
| Chromatography | GC-MS, GPC scielo.brresearchgate.net | |
| Thermal Analysis | DSC, TGA scielo.brresearchcommons.org | |
| Advanced Synthesis | Enzyme-catalyzed reactions, continuous-flow systems researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7003-75-0 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
prop-2-enyl dodecanoate |
InChI |
InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-13-15(16)17-14-4-2/h4H,2-3,5-14H2,1H3 |
InChI Key |
ZQMAPKVSTSACQB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC=C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC=C |
Other CAS No. |
7003-75-0 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Conventional Chemical Synthesis of Allyl Laurate
Conventional methods for synthesizing this compound primarily rely on well-established organic reactions such as esterification and transesterification. These methods are valued for their reliability and scalability.
Esterification Reaction Mechanisms and Optimization
The most common method for synthesizing this compound is through the direct esterification of lauric acid with allyl alcohol. This reaction is typically catalyzed by a strong acid. The mechanism, known as the Fischer-Speier esterification, involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of allyl alcohol attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester, this compound, and regenerates the acid catalyst. nih.gov
Optimization of this equilibrium reaction is crucial for achieving high yields. Key optimization strategies include:
Use of Excess Reactant: Employing an excess of one of the reactants, typically the less expensive one (in this case, often allyl alcohol), can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Water Removal: The continuous removal of water, a byproduct of the reaction, is a critical factor in driving the reaction to completion. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene (B151609) or toluene (B28343). orgsyn.org
Catalyst Selection: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective catalysts. youtube.com Organic acids like p-toluenesulfonic acid (p-TSA) are also widely used as they are solid, less corrosive, and can be handled more easily. spegroup.ruajgreenchem.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Reactants | Lauric Acid, Allyl Alcohol | Starting materials for this compound synthesis |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TSA) | To increase the reaction rate by protonating the carboxylic acid |
| Molar Ratio | Excess Allyl Alcohol (e.g., 4:1 Allyl Alcohol to Lauric Acid) | To shift the reaction equilibrium towards the product side |
| Temperature | Reflux temperature of the solvent (e.g., benzene) | To provide the necessary activation energy for the reaction |
| Water Removal | Dean-Stark apparatus | To continuously remove water and drive the reaction to completion |
Transesterification Processes and Catalysis
Transesterification is an alternative route to this compound, involving the reaction of an existing ester, such as methyl laurate or vinyl laurate, with allyl alcohol in the presence of a catalyst. This process displaces the original alcohol (methanol or vinyl alcohol) from the ester with allyl alcohol. masterorganicchemistry.com
The reaction can be catalyzed by either acids or bases.
Acid-Catalyzed Transesterification: Similar to Fischer esterification, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by allyl alcohol. masterorganicchemistry.com
Base-Catalyzed Transesterification: This process typically uses an alkoxide, such as sodium methoxide, as the catalyst. The alkoxide attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The subsequent elimination of the original alkoxy group and proton transfer yields the desired this compound.
Vinyl laurate is a particularly effective starting material for transesterification. The reaction with allyl alcohol produces this compound and vinyl alcohol, which tautomerizes to acetaldehyde (B116499). The volatility of acetaldehyde helps to drive the reaction to completion. researchgate.net Catalysts such as mercuric acetate (B1210297) with sulfuric acid can be used to prepare the initial vinyl laurate from lauric acid and vinyl acetate. orgsyn.org
Novel Synthetic Strategies for Allyl Esters
While direct esterification and transesterification are the workhorses for this compound synthesis, research into novel synthetic strategies for allyl esters continues to evolve. These methods often aim to overcome some of the limitations of traditional approaches, such as harsh reaction conditions or the generation of waste. While not always specific to this compound, these strategies are applicable to its synthesis.
One such strategy involves the reaction of triglycerides with trimethyl orthoformate in the presence of an acid catalyst, which can yield fatty acid methyl esters and a protected form of glycerol (B35011). The protected glycerol can then be converted to allyl alcohol through thermolysis. scielo.org.za This integrated approach could be adapted for the production of allyl esters directly, providing a pathway from renewable feedstocks.
Green Chemistry Principles in this compound Synthesis
In line with the growing emphasis on sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of this compound. These approaches focus on the use of renewable resources, milder reaction conditions, and the reduction of waste.
Enzymatic and Biocatalytic Routes
Enzymatic synthesis offers a green alternative to conventional chemical methods for producing this compound. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions. researchgate.net A frequently utilized lipase (B570770) is the immobilized Candida antarctica lipase B (CALB), often known by its commercial name, Novozym 435. nih.govidosi.org
The enzymatic process involves the formation of an acyl-enzyme intermediate between the lipase and lauric acid (or a laurate ester). This intermediate then reacts with allyl alcohol to produce this compound and release the free enzyme. The reaction is typically carried out at moderate temperatures (around 40-60°C), which minimizes the formation of byproducts and reduces energy consumption. idosi.orgnih.gov
Optimization of enzymatic synthesis often involves controlling parameters such as temperature, substrate molar ratio, enzyme loading, and water activity. The removal of water is also crucial in enzymatic esterification to shift the equilibrium towards product formation. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | nih.govidosi.org |
| Reactants | Lauric Acid and Allyl Alcohol | nih.gov |
| Temperature | 40-60°C | idosi.orgnih.gov |
| Molar Ratio (Alcohol:Acid) | 1:1 to 2:1 | idosi.orgnih.gov |
| Water Removal | Molecular sieves or vacuum | nih.gov |
| Reaction Time | 4-24 hours | nih.govproject-incite.eu |
Solvent-Free Reaction Systems
Performing the synthesis of this compound in a solvent-free system is a key principle of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, separation, and disposal. ulpgc.es
Solvent-free conditions can be applied to both conventional and enzymatic synthesis. For instance, the direct esterification of fatty acids with alcohols can be carried out using a catalytic amount of p-toluenesulfonic acid in a heterogeneous mixture under heating, achieving good yields. rsc.org Similarly, deep eutectic solvents (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid have been used as recyclable catalysts for the solvent-free synthesis of fatty acid esters with excellent conversions.
Enzymatic synthesis of laurate esters is particularly well-suited to solvent-free systems. The reaction is carried out with only the substrates (lauric acid and allyl alcohol) and the immobilized enzyme. This approach not only aligns with green chemistry principles but can also lead to higher volumetric productivity. nih.gov Studies on the synthesis of ethyl laurate have demonstrated high conversions (over 90%) in solvent-free systems using immobilized lipases. nih.gov
Control of Reaction Selectivity and Conversion Efficiency
Achieving high selectivity and conversion efficiency is paramount in the synthesis of this compound. This involves the careful optimization of several reaction parameters to maximize the yield of the desired ester while minimizing the formation of unwanted by-products.
Catalyst Selection: The choice of catalyst is fundamental. In conventional synthesis, acid catalysts like sulfuric acid or tosic acid are common for Fischer esterification. masterorganicchemistry.com However, these can lead to side reactions, especially with reactive molecules like allyl alcohol. masterorganicchemistry.comgoogle.com Heterogeneous solid acid catalysts, such as niobium phosphate (B84403) or certain resins, offer an alternative that simplifies catalyst removal and can improve selectivity. researchgate.net In the realm of sustainable synthesis, immobilized lipases are highly favored for their specificity, which significantly reduces the formation of by-products. idosi.org The selectivity of lipases can be so precise that they can distinguish between different chemical groups, a property known as chemoselectivity. nih.gov
Substrate Molar Ratio: The molar ratio of the reactants (lauric acid and allyl alcohol) plays a crucial role in shifting the reaction equilibrium to favor product formation. In esterification, which is a reversible reaction, using an excess of one of the reactants, typically the alcohol, can drive the reaction forward and increase the conversion of the fatty acid. masterorganicchemistry.com For example, in the synthesis of methyl laurate, increasing the methanol-to-lauric acid molar ratio from 1:1 to 6:1 significantly enhances the conversion rate.
Temperature: Reaction temperature affects both the reaction rate and the stability of the reactants and catalyst. For lipase-catalyzed reactions, there is an optimal temperature at which the enzyme exhibits maximum activity. Beyond this temperature, the enzyme can denature and lose its catalytic function. For instance, the optimal temperature for producing lauryl palmitate using Novozym 435 was found to be 40°C. idosi.org In conventional acid-catalyzed esterification, higher temperatures generally increase the reaction rate, but can also promote side reactions such as the dehydration or rearrangement of allyl alcohol. google.com
Water Removal: Water is a by-product of esterification, and its presence can shift the equilibrium back towards the reactants, thereby lowering the conversion efficiency. youtube.com In laboratory and industrial settings, techniques such as azeotropic distillation or the use of a drying tube are employed to remove water from the reaction mixture as it is formed, thus driving the reaction to completion. youtube.com
Reaction Time: The duration of the reaction must be sufficient to achieve high conversion. Monitoring the reaction over time allows for the determination of the point at which equilibrium is reached or the reaction is complete. In an optimized lipase-catalyzed synthesis of erythorbyl laurate, a steady state with a molar conversion yield of 78.5% was achieved after 8 hours. researchgate.net
The table below summarizes the impact of various parameters on the synthesis of fatty acid esters, which are principles directly applicable to this compound production.
| Parameter | Effect on Selectivity & Conversion | Example/Finding | Source |
|---|---|---|---|
| Catalyst | Immobilized lipases (e.g., Novozym 435) offer high selectivity and reduce by-products compared to strong acid catalysts. | Lipase-catalyzed synthesis of lauryl palmitate achieved >90% purity. | idosi.org |
| Substrate Molar Ratio | Using an excess of alcohol drives the equilibrium towards the ester product, increasing conversion. | Optimal molar ratio of lauric acid to erythorbic acid was 2:1 for erythorbyl laurate synthesis. | nih.gov |
| Temperature | Optimizing temperature maximizes enzyme activity or reaction rate without causing degradation or side reactions. | The highest yield of dodecane-1-ol (87%) from lauric acid was obtained in 2-propanol at 170°C. | nih.gov |
| Water Removal | Continuous removal of water by-product shifts the reaction equilibrium, leading to higher conversion rates. | Fischer esterification relies on removing water to drive the reaction to completion. | youtube.com |
| Solvent | The choice of solvent can affect enzyme stability and substrate solubility, impacting reaction efficiency. | The highest conversion for lauryl palmitate synthesis was achieved in hexane (B92381) (log P=3.5). | idosi.org |
Mechanistic Elucidation of this compound Formation
The formation of this compound can be achieved through different reaction pathways, with the most common being acid-catalyzed esterification (Fischer esterification) and enzyme-catalyzed esterification. Each proceeds via a distinct mechanism.
Fischer Esterification Mechanism: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid (lauric acid) and an alcohol (allyl alcohol). masterorganicchemistry.com The mechanism involves several steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of lauric acid by an acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.commasterorganicchemistry.com
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of allyl alcohol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the allyl alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, simultaneously expelling a molecule of water. This step regenerates the double bond and forms a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated (typically by water or the conjugate base of the acid catalyst) to yield the final product, this compound, and regenerate the acid catalyst. youtube.commasterorganicchemistry.com
All steps in the Fischer esterification are reversible, which is why reaction conditions are manipulated (e.g., using excess alcohol or removing water) to favor product formation. youtube.com
Lipase-Catalyzed Mechanism: Enzyme-catalyzed esterification using lipases follows a different mechanism, typically a Ping-Pong Bi-Bi mechanism. nih.gov This pathway involves the formation of a covalent intermediate between the enzyme and one of the substrates.
Acyl-Enzyme Intermediate Formation: The first substrate, lauric acid, enters the active site of the lipase. The serine residue in the enzyme's catalytic triad (B1167595) (Ser-His-Asp) performs a nucleophilic attack on the carbonyl carbon of the lauric acid. nih.gov This leads to the formation of a tetrahedral intermediate which then collapses, releasing water and forming a covalent acyl-enzyme intermediate (lauroyl-enzyme).
Nucleophilic Attack by Alcohol: The second substrate, allyl alcohol, then enters the active site. The hydroxyl group of the allyl alcohol acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. nih.gov
Product Release: This attack forms another tetrahedral intermediate. This intermediate then breaks down, releasing the this compound ester from the active site and regenerating the free enzyme, which is then ready to start another catalytic cycle. nih.gov
This enzymatic process is highly specific and occurs under much milder conditions than acid-catalyzed reactions, avoiding unwanted side reactions involving the allyl group. mdpi.com
Polymerization Science and Engineering of Allyl Laurate
Free-Radical Polymerization of Allyl Laurate
The free-radical polymerization of this compound, like other allyl monomers, is characterized by unique kinetics and is significantly influenced by chain transfer reactions. scribd.comkyoto-u.ac.jp
Polymerization Kinetics and Rate Determination
The polymerization of allyl esters, including this compound, when catalyzed by benzoyl peroxide, typically results in polymers with a relatively low degree of polymerization. kyoto-u.ac.jp A key characteristic of this process is that the concentration of the polymerized monomer shows a linear relationship with the decomposition of the peroxide initiator. kyoto-u.ac.jp This indicates that the rate of monomer consumption relative to catalyst consumption remains constant throughout the polymerization. kyoto-u.ac.jp This behavior is attributed to a phenomenon known as degradative chain transfer. kyoto-u.ac.jp
Studies have established mathematical models to quantitatively describe the kinetics of allyl polymerization. These models help to differentiate between effective and degradative chain transfer reactions. kyoto-u.ac.jp The rate of polymerization is influenced by the nature of the allyl ester itself. For instance, in the polymerization of various allyl esters of aliphatic acids at 80°C, the order of the rate of degradative transfer is observed to be laurate < propionate (B1217596) < acetate (B1210297). kyoto-u.ac.jp
Degradative Chain Transfer Phenomena and Efficiency
Chain transfer is a fundamental process in the polymerization of allylic monomers. researchgate.net This process can be categorized into two types: effective chain transfer and degradative chain transfer. scribd.com In effective chain transfer, the radical activity is transferred, but the new radical can still propagate the polymer chain. scribd.com In contrast, degradative chain transfer results in the formation of a stabilized, less reactive radical, which is less likely to initiate new chains, thus hindering polymerization. scribd.com
In the case of this compound, effective chain transfer is the predominant mechanism. researchgate.netresearchgate.net This is thought to occur through an intramolecular hydrogen transfer. researchgate.netresearchgate.net The efficiency of degradative chain transfer varies among different allyl compounds. For a series of allyl esters of aliphatic acids, this compound exhibits the lowest extent of degradative chain transfer compared to allyl propionate and allyl acetate. kyoto-u.ac.jp This lower propensity for degradative chain transfer in this compound contributes to its polymerization behavior.
The following table summarizes constants for the polymerization of several allyl compounds at 80°C, highlighting the fraction of degradative chain transfer.
| Monomer | Catalyst | [dM/dC]₀ | DP | kᵥ/(kᵥ+kᵣ) |
|---|---|---|---|---|
| This compound | OCBPO | 56 | 7.1 | 0.245 |
| Allyl benzoate (B1203000) | " | 103 | 9.3 | 0.177 |
| Allyl chloroacetate (B1199739) | BPO | 108 | 8.0 | 0.145 |
| Allyl chloride | " | 46.5 | 8.6 | 0.355 |
| Allyl ethyl ether | OCBPO | 6.3 | 4.04 | 0.971 |
Table 1: Summary of constants for the polymerization of several allyl compounds at 80°C. kyoto-u.ac.jp [dM/dC]₀ represents the initial rate of monomer consumption with respect to catalyst consumption, DP is the degree of polymerization, and kᵥ/(kᵥ+kᵣ) represents the fraction of degradative chain transfer.
Influence of Initiator Systems and Environmental Conditions
The choice of initiator system and the environmental conditions play a crucial role in the free-radical polymerization of this compound. The decomposition of the initiator, such as benzoyl peroxide, generates the initial free radicals that start the polymerization process. kyoto-u.ac.jp The rate of decomposition of benzoyl peroxide in allyl esters is nearly first-order and increases with higher initial peroxide concentrations. researchgate.net
The polymerization of allyl monomers is generally conducted in bulk or in solution. kyoto-u.ac.jpresearchgate.net The presence of oxygen can inhibit free-radical polymerization, so reactions are typically carried out in an inert atmosphere, for example, by purging with nitrogen. mdpi.com Temperature is another critical factor; for instance, the polymerization of allyl esters is often carried out at elevated temperatures like 80°C to ensure a sufficient rate of initiator decomposition and polymerization. kyoto-u.ac.jp
Copolymerization Studies Involving this compound
This compound can be copolymerized with other monomers to produce polymers with tailored properties.
Copolymerization with Maleic Anhydride (B1165640)
Maleic anhydride, which polymerizes on its own with great difficulty, can be readily copolymerized with certain monoallyl esters, including this compound. google.com This reaction is a true copolymerization, proceeding rapidly to form copolymers with unique properties. google.com The resulting this compound-maleic anhydride copolymers are thermoplastic resins and are soluble in various solvents. google.comgoogleapis.com The presence of anhydride groups in the copolymer allows for further chemical modifications. google.com
Copolymerization with Vinyl Chloride and Related Monomers
This compound can be incorporated into copolymers with vinyl chloride. i.moscow These copolymers can also be part of terpolymer systems. researchgate.net In the context of vinylidene chloride polymerization, allyl esters like this compound are mentioned as potential comonomers. i.moscow The copolymerization of vinyl chloride with allyl monomers is often affected by degradative chain transfer from the allyl monomer, which can retard the polymerization rate. researchgate.netcapes.gov.br
Copolymerization with Other Allylic Monomers
The copolymerization of this compound with other allylic monomers is a strategic approach to tailor the properties of the resulting polymers. Allyl monomers are known for their relatively low reactivity in radical polymerization due to degradative chain transfer, a process where a hydrogen atom is abstracted from the allyl group, forming a stable, less reactive radical. researchgate.net However, by carefully selecting comonomers, it is possible to create copolymers with desired characteristics.
Research has shown that this compound can be copolymerized with various other monomers. For instance, it has been included in copolymer systems with maleic anhydride. nih.govgoogle.com In such copolymerizations, the resulting polymer chains are often linear and thermoplastic when a monoallyl derivative like this compound is used. google.com The reaction tends to proceed towards an equimolecular incorporation of the allyl derivative and maleic anhydride, irrespective of the initial reactant ratios. google.com
The reactivity of this compound in copolymerization is influenced by the nature of the comonomer. For example, studies on the copolymerization of allyl esters with vinyl acetate have determined reactivity ratios, which provide insight into how the monomers add to the growing polymer chain. researchgate.net The order of effective chain transfer, a process that competes with degradative chain transfer and leads to the incorporation of the monomer into the polymer chain, has been studied for a series of allyl compounds. researchgate.netresearchgate.net In this series, this compound exhibits a significant degree of effective chain transfer, which is thought to be facilitated by an intramolecular hydrogen transfer mechanism. researchgate.netresearchgate.netresearchgate.net This characteristic makes it a more effective participant in polymerization compared to some other allyl esters. researchgate.netresearchgate.net
The table below summarizes the copolymerization of this compound with another allylic monomer, maleic anhydride, as described in a patent example. google.com
| Reactants | Catalyst | Reaction Conditions | Product Characteristics |
| This compound, Maleic anhydride | Diacetyl peroxide | 70°C for 20-24 hours | Elastic, clear, colorless, fusible solid |
Advanced Polymerization Techniques for this compound
To overcome the challenges associated with the polymerization of allylic monomers, advanced polymerization techniques have been explored. These methods offer better control over the polymerization process, leading to well-defined polymer architectures and properties.
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.eduwikipedia.org ATRP is known for its tolerance to a wide range of functional groups, including allyl groups. cmu.eduwikipedia.org
While the direct ATRP of monomers with allyl groups can be challenging due to potential side reactions like cross-linking, especially at high conversions, it has been successfully applied to synthesize polymers with pendant allyl functionalities. cmu.eduacs.org For instance, the ATRP of allyl methacrylate (B99206) has been studied, revealing that controlled polymerization can be achieved up to a certain conversion, after which branching and cross-linking reactions become more prominent. acs.org
In the context of this compound, while direct ATRP homopolymerization data is scarce, the principles of ATRP in allylic systems suggest its potential for creating well-defined polymers. The key to successful ATRP of allylic monomers lies in carefully controlling the reaction conditions to minimize side reactions. acs.org The use of functional initiators in ATRP can also be employed to introduce allyl groups at the chain ends of polymers. researchgate.netcmu.edu
The components of a typical ATRP system are outlined in the table below. wikipedia.org
| Component | Function | Examples |
| Monomer | The building block of the polymer | Styrene, (meth)acrylates, acrylonitrile |
| Initiator | Determines the number of growing polymer chains | Alkyl halides |
| Catalyst | Establishes the equilibrium between active and dormant species | Transition metal complexes (e.g., Cu, Fe, Ru) with ligands |
| Ligand | Solubilizes the catalyst and tunes its reactivity | Pyridine-based ligands, PMDETA |
| Solvent | Provides the reaction medium | Toluene (B28343), anisole, diphenyl ether |
Radiation-induced polymerization is another advanced technique that can be used to polymerize this compound. bme.hu This method utilizes high-energy radiation, such as gamma rays, to initiate polymerization. dtic.miliaea.orgmdpi.com It offers the advantage of being able to initiate polymerization at low temperatures and in the solid state. iaea.org
Studies on the gamma-radiation-initiated polymerization of vinyl laurate, a structurally similar monomer, have shown that the polymerization rate is dependent on the dose rate, and the mechanism is radical in nature with a bimolecular chain termination. bme.hu Investigations into the solid-state polymerization of vinyl laurate have revealed that the reaction is influenced by the long-chain aliphatic substituent. bme.hu
For allyl compounds specifically, gamma radiation has been used to polymerize monomers like allyl alcohol and allyl acetate. dtic.mildtic.mil The resulting polymers' molecular weights and the polymerization rates have been determined. dtic.mil While detailed studies on the radiation-induced polymerization of this compound are not extensively documented, the existing research on similar monomers suggests that it is a viable method for its polymerization. The mechanism would likely involve the formation of radicals upon irradiation, which then initiate the polymerization of the allyl double bonds. The long laurate chain might influence the packing of the monomers in the solid state, thereby affecting the polymerization kinetics and the properties of the resulting polymer. bme.hu
The following table presents data from a study on the gamma-radiation-initiated liquid phase polymerization of vinyl laurate, which provides insights into the potential behavior of this compound under similar conditions. bme.hu
| Parameter | Value |
| Activation Energy | 6.65 kcal/mole |
| Dependence of Polymerization Rate on Dose Rate | Proportional to the 0.51 power of the dose rate |
Control of Polymer Architecture and Molecular Characteristics
Branched polymers are macromolecules that have a main chain with one or more side chains or branches. polynt.comtaylorandfrancis.com The presence of branches can affect properties such as viscosity, solubility, and mechanical strength.
In the case of this compound, branching can occur during polymerization, particularly under conditions that promote chain transfer reactions to the polymer backbone or through the reaction of growing polymer chains with the pendant allyl groups of other polymer chains. While degradative chain transfer in allyl polymerization typically leads to low molecular weight polymers, effective chain transfer can contribute to the formation of branched structures. researchgate.netresearchgate.net
The copolymerization of this compound with multifunctional monomers is a direct route to branched polymers. Furthermore, techniques like ATRP can be used to create well-defined branched architectures, such as star polymers or hyperbranched polymers, by using multifunctional initiators or specific monomers that promote branching. researchgate.netcmu.eduresearchgate.net For example, ATRP allows for the synthesis of star polymers by using an initiator with multiple initiating sites, from which polymer arms can grow. acs.org While not specifically demonstrated for this compound, this approach is generally applicable to a wide range of monomers.
The formation of highly branched polyolefins has been achieved by reacting a polyolefin with a free-radical generating agent, sometimes in the presence of a multifunctional monomer. google.com This process results in polymers with a high degree of branching and specific rheological properties. google.com
The table below classifies different types of polymer architectures. polynt.comtaylorandfrancis.com
| Architecture | Description |
| Linear | Monomers are linked together in a single chain. |
| Branched | A main polymer chain has smaller side chains or branches. |
| Cross-linked | Polymer chains are interconnected to form a three-dimensional network. |
| Star | Multiple polymer chains emanate from a central core. |
Molecular Weight Control in this compound Polymerization
Control over molecular weight is a fundamental aspect of polymer synthesis, dictating the material's ultimate physical and mechanical properties. bapolymers.comnumberanalytics.com In the context of free-radical polymerization, the molecular weight of the resulting polymer is significantly influenced by the kinetics of propagation, termination, and chain transfer reactions. rubbernews.com For allyl monomers, including this compound, the polymerization process is particularly dominated by chain transfer phenomena, which typically results in the formation of low molecular weight polymers or oligomers.
Research into the polymerization of various allyl compounds has shown that both degradative and effective chain transfer are characteristic of these monomers. researchgate.net Effective chain transfer, which also limits molecular weight, is particularly predominant in the polymerization of this compound, potentially occurring through an intramolecular hydrogen transfer mechanism. researchgate.netresearchgate.net The extent of effective chain transfer varies significantly depending on the nature of the ester group attached to the allyl moiety. Studies have established a clear trend in the degree of polymerization for a series of allyl esters, which decreases in the following order: ethyl carbonate > acetate > propionate > benzoate > chloride > chloroacetate > laurate > trimethylacetate > ethyl ether. researchgate.net This places this compound among the monomers that produce polymers with a very low degree of polymerization, estimated to be around 4. researchgate.net
The impact of allyl monomer concentration on molecular weight has been demonstrated in copolymerization studies. For example, in the synthesis of polymeric additives using allyl oleate (B1233923), a monomer structurally similar to this compound, an increase in the allyl monomer content led to a significant decrease in the average molecular weights (both number-average, Mn, and weight-average, Mw) of the resulting polymer. researchcommons.org
| Polymer Sample | Allyl Oleate Content | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI = Mw/Mn) |
|---|---|---|---|---|
| Polymer I | Low | 29,854 | 111,365 | 3.73 |
| Polymer II | Medium | 12,358 | 29,557 | 2.39 |
| Polymer III | High | 9,568 | 19,875 | 2.08 |
This data clearly illustrates that as the concentration of the allyl monomer increases, the molecular weight of the polymer decreases, and the molecular weight distribution becomes narrower, as indicated by the lower Polydispersity Index (PDI). researchcommons.org Therefore, controlling the molecular weight during the homopolymerization of this compound is inherently challenging due to its high propensity for chain transfer, which favors the formation of low molecular weight products.
Synthesis of Ladder-Type Branched Polymers
Ladder polymers are a unique class of macromolecules characterized by a double-stranded main chain, where the strands are regularly connected by cross-links, resembling a ladder. rsc.orgresearchgate.net This architecture imparts distinct properties compared to conventional linear or branched polymers. The synthesis of well-defined ladder polymers is a complex challenge in polymer science that can be approached through various strategies. researchgate.netnumberanalytics.com
While there is no direct evidence in the reviewed literature for the synthesis of ladder polymers starting from this compound as the sole monomer, methods utilizing monomers with allyl functionality provide a pathway to such complex architectures. One notable approach involves the polymerization of a multiallyl monomer in a matrix of poly(methacryloyl chloride). researchgate.net The free-radical polymerization of this multiallyl monomer, when conducted in a diluted solution, proceeds in a partially ordered fashion along the allyl units within the matrix. This constrained polymerization environment facilitates the formation of ladder-type branched polymers that remain soluble and possess unreacted allyl double bonds, which can be used for further functionalization. researchgate.net
Another strategy involves the post-polymerization modification of a pre-existing rigid ladder polymer. For instance, researchers have successfully synthesized flexible ladder polymers containing diazacyclooctane (DACO) units. rsc.org This process allows for the introduction of various functional groups onto the ladder backbone, including reactive N-allyl groups. This hetero-functional ladder polymer can then serve as a platform for subsequent reactions like grafting or crosslinking, leveraging the reactivity of the incorporated allyl groups. rsc.org
These examples demonstrate that while the direct cyclopolymerization of a simple mono-allyl monomer like this compound into a ladder structure is unlikely, the strategic use of multi-allyl monomers or the incorporation of allyl groups into existing polymer backbones are viable routes for synthesizing ladder-type architectures. researchgate.netrsc.org
Polymerization in Confined and Heterogeneous Media
The environment in which polymerization occurs can profoundly influence the reaction dynamics and the structure of the resulting polymer. Conducting polymerizations in confined spaces or heterogeneous systems, such as dilute solutions, emulsions, or on surfaces, can lead to outcomes distinct from those observed in bulk polymerization.
Polymerization Dynamics in Diluted Solutions
Polymerization kinetics and mechanisms in dilute solutions can differ significantly from those in bulk or concentrated systems due to changes in monomer concentration, solvent interactions, and chain mobility. uc.edu For allyl-containing monomers, moving to a dilute solution can influence the polymer structure and provide insights into the reaction pathway.
A key finding is that the free-radical polymerization of a multiallyl monomer in a dilute solution, specifically at a concentration of 12 g/L, can result in the formation of ladder-type branched polymers. researchgate.net This outcome suggests that dilution can promote an ordered arrangement of allyl units, guiding the polymerization to form these complex structures, which may not be favored in a bulk system. researchgate.net
The choice of solvent in a dilute system also plays a critical role in the polymerization dynamics. In the radical polymerization of N,N-diallylpiperidine bromide, a diallyl monomer, the polymerization rate was observed to decrease when ethanol (B145695) was added to the aqueous solution. e3s-conferences.org This indicates that interactions between the solvent, the monomer, and the growing polymer chain can alter the fundamental kinetics of the reaction.
Furthermore, studying polymerization in dilute solutions is a valuable tool for mechanistic investigation. For example, NMR studies of poly(allyl methacrylate) formed in both bulk and dilute solution polymerization showed no evidence of intramolecular cyclopolymerization. researchgate.net The results were consistent with a "normal" polymerization pathway involving the methacrylic and allylic double bonds, demonstrating how polymerization in a dilute environment can help elucidate the dominant reaction mechanisms by minimizing intermolecular side reactions. researchgate.net
Advanced Spectroscopic and Analytical Characterization
Spectroscopic Analysis of Allyl Laurate, its Polymers, and Derivatives
Spectroscopic methods are fundamental in elucidating the chemical structure and composition of this compound and its polymeric forms. Techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the presence of key functional groups and determining the arrangement of atoms within the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, making it ideal for confirming the structure of this compound and its polymers. optikinstruments.hr The FT-IR spectrum of a substance reveals a unique pattern of absorption bands, which acts as a molecular "fingerprint". optikinstruments.hr
In the case of this compound, the presence of specific absorption bands confirms its chemical structure. For instance, copolymers containing this compound exhibit characteristic peaks for the aliphatic C-H groups, the carbonyl (C=O) stretching of the ester group, and the C=C stretch of the allyl group. researchcommons.org The peak for the carbonyl group is typically observed around 1736 cm⁻¹. researchcommons.org The C-O stretching vibration also gives a characteristic peak. researchcommons.org
When this compound is part of a copolymer, such as with acrylic acid, additional peaks will be present. For example, a broad peak in the range of 3200–3650 cm⁻¹ indicates intermolecular hydrogen bonding between the hydroxyl groups of the acrylic acid units. researchcommons.org The simultaneous presence of this broad peak and the ester group peak confirms the polymerization reaction. researchcommons.org
Interactive Table: Characteristic FT-IR Peaks for this compound and its Copolymers
| Functional Group | Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Aliphatic C-H | ~2920, ~2851 | Confirms the presence of the laurate's hydrocarbon chain. |
| Carbonyl (C=O) | ~1737 | Confirms the ester linkage. |
| C=C (Allyl) | ~1627 | Confirms the presence of the allyl group's double bond. |
| C-O Stretch | ~1163 | Further confirms the ester group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear Single Quantum Correlation (HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound and its derivatives by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. nih.govmnstate.edu
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The olefinic protons of the allyl group typically appear in the region of 5.20-6.40 ppm. nih.gov Protons on the carbon adjacent to the ester oxygen (allylic protons) are also identifiable. mnstate.edu The long hydrocarbon chain of the laurate moiety gives rise to a complex set of signals in the upfield region of the spectrum. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the this compound molecule. The carbon atoms of the C=C double bond in the allyl group and the carbonyl carbon of the ester group have characteristic chemical shifts. nih.gov
Heteronuclear Single Quantum Correlation (HSQC): HSQC is a two-dimensional NMR technique that correlates the chemical shifts of directly bonded ¹H and ¹³C atoms. nih.govprotein-nmr.org.uk This is particularly useful for unambiguously assigning the signals in the ¹H and ¹³C spectra of complex molecules like cellulose (B213188) laurate, confirming the esterification. nih.govacs.org For instance, HSQC can confirm the attachment of the laurate group to the cellulose backbone by showing correlations between the protons and carbons of the anhydroglucose (B10753087) unit and the laurate chain. nih.gov
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. waters.com This information is critical as it significantly influences the physical properties of the polymer. bapolymers.com
GPC separates polymer chains based on their size in solution. researchgate.net The output provides data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchcommons.org A higher PDI indicates a broader distribution of polymer chain lengths. rsc.org
For copolymers containing allyl esters, GPC analysis has shown that molecular weights can range from 1.0 x 10⁴ to 15.0 x 10⁴ g/mol . researchgate.net The molecular weight of copolymers can be influenced by the relative amounts of the comonomers. For example, in copolymers of allyl oleate (B1233923), an increase in the allyl oleate content can lead to a significant decrease in the average molecular weight. researchcommons.org
Interactive Table: GPC Data for an Exemplary Allyl Oleate Copolymer
| Parameter | Value | Description |
|---|---|---|
| Mn ( g/mol ) | Varies | Number average molecular weight. |
| Mw ( g/mol ) | Varies | Weight average molecular weight. |
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the effect of heat on this compound and its polymers, providing crucial information about their thermal stability and phase transitions. perkinelmer.com
Thermogravimetric Analysis (TGA) and Differential Thermogravimetric (DTG)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. perkinelmer.com This is used to determine the thermal stability of a material. researchgate.net The resulting plot of mass versus temperature shows the temperatures at which the material degrades. mdpi.com The derivative of the TGA curve, known as the Differential Thermogravimetric (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation occurs. mdpi.com
For cellulose laurate esters, TGA has shown that the thermal stability is influenced by the degree of substitution, with higher substitution leading to greater stability. researchgate.net The thermal decomposition of these esters typically occurs in distinct stages. researchgate.net Similarly, the thermal stability of acetate (B1210297) cellulose laurate esters has been determined to be in the range of 380–365 °C. scifiniti.com The degradation of poly(allyl methacrylate) has been shown to occur in two stages, with the initial stage involving the fragmentation of the allyl groups. researchgate.net
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow into or out of a sample as it is heated or cooled. hu-berlin.de This allows for the determination of phase transitions such as the glass transition temperature (Tg) and melting temperature (Tm). eag.comresearchgate.net
For polymers, the Tg is a critical property, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. eag.com In copolymers containing allyl groups, DSC can be used to determine the melting temperatures and the enthalpy of melting. nih.gov For example, in copolymers of poly(valerolactone) and poly(allyl valerolactone), melting temperatures have been observed in the range of 34-47.6 °C. nih.gov The degree of crystallinity can also be calculated from DSC data. nih.gov
Interactive Table: Thermal Properties of an Exemplary PVL-co-PAVL Copolymer
| Property | Value Range | Significance |
|---|---|---|
| Melting Temperature (Tm) | 34 - 47.6 °C | Temperature at which the crystalline regions of the polymer melt. |
| Enthalpy of Melting (ΔHm) | 58 - 88 J/g | The amount of heat required to melt the crystalline portion of the polymer. |
X-ray Diffraction (XRD) for Crystalline Structure and Morphology
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. patsnap.comictp.it By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, one can deduce information about the arrangement of atoms and the degree of long-range order. ictp.itwebmineral.com
Polymers can exist in states ranging from completely amorphous, with randomly entangled molecular chains, to highly crystalline, where chains are folded into orderly stacks known as lamellae. mcpolymers.comwikipedia.org Most polymers, however, are semi-crystalline, containing both crystalline and amorphous regions. doitpoms.ac.uk The degree of crystallinity is a critical parameter that dictates many of the material's physical properties, including hardness, density, and melting point. doitpoms.ac.uk Factors that favor higher crystallinity include regular and ordered polymer chain structures, such as high stereoregularity and minimal branching. doitpoms.ac.uk
For polymers derived from long-chain monomers, such as poly(this compound), the aliphatic chains can pack into ordered, polyethylene-like crystalline structures. acs.org While specific XRD patterns for pure crystalline this compound or its homopolymer are not extensively documented in publicly available literature, analysis of related long-chain poly(alkyl acrylates) indicates they are often semi-crystalline. googleapis.com An XRD analysis of poly(this compound) would be expected to show sharp diffraction peaks superimposed on a broad amorphous halo, characteristic of a semi-crystalline polymer. nist.gov The positions of the peaks (given as 2θ angles) would correspond to the d-spacings between crystal lattice planes, while the relative areas of the crystalline peaks and the amorphous halo could be used to estimate the percent crystallinity. uomustansiriyah.edu.iq
Table 1: Illustrative X-ray Diffraction Data for a Hypothetical Semi-Crystalline Polymer
This table illustrates the type of data obtained from an XRD experiment. The d-spacing is calculated from the peak position using Bragg's Law. The relative intensity helps in identifying the crystalline phases.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 19.8 | 4.48 | 45 |
| 21.5 | 4.13 | 100 |
| 23.2 | 3.83 | 80 |
| 28.9 | 3.09 | 30 |
Complementary Analytical Methodologies
Beyond structural analysis with XRD, a variety of other techniques are essential for a full characterization of this compound and its polymers. These methods provide information on the elemental makeup and macroscopic properties of the polymer in solution.
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements within a compound. For an organic compound like this compound, this typically involves combustion analysis to quantify the percentages of carbon (C), hydrogen (H), and oxygen (O). The results are then compared against the theoretical values calculated from the compound's molecular formula. This serves as a crucial check for purity.
The molecular formula for this compound is C₁₅H₂₈O₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.
Table 2: Theoretical Elemental Composition of this compound (C₁₅H₂₈O₂)
This table presents the calculated elemental percentages for pure this compound, providing a benchmark for experimental verification.
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Percentage (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 74.94 |
| Hydrogen | H | 1.008 | 28 | 28.224 | 11.75 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.31 |
| Total | 240.387 | 100.00 |
The molecular weight of a polymer is a critical parameter that influences its mechanical and bulk properties. Unlike small molecules, a polymer sample consists of a distribution of chains of varying lengths, so an average molecular weight is reported. researchgate.net Dilute solution viscometry is a simple and widely used method to determine the viscosity-average molecular weight (Mv). libretexts.org
This technique involves measuring the flow time of a dilute polymer solution through a capillary viscometer (e.g., an Ubbelohde viscometer). The intrinsic viscosity [η] is determined by extrapolating measurements at several low concentrations to zero concentration. malvernpanalytical.com The intrinsic viscosity is then related to the polymer's molecular weight through the Mark-Houwink-Sakurada equation: biointerfaceresearch.com
[η] = K * Mᵛᵃ
where:
[η] is the intrinsic viscosity.
Mᵥ is the viscosity-average molecular weight.
K and a are the Mark-Houwink parameters, which are constants for a specific polymer-solvent-temperature system. biointerfaceresearch.comkau.edu.sa
Table 3: Illustrative Mark-Houwink Parameters for Various Polymers
This table shows typical Mark-Houwink constants for different polymers, highlighting how these values depend on the polymer, solvent, and temperature.
| Polymer | Solvent | Temperature (°C) | K (x 10⁻³ cm³/g) | a |
| Poly(methyl methacrylate) | Acetone | 25 | 7.5 | 0.70 |
| Polystyrene | Toluene (B28343) | 25 | 7.8 | 0.73 |
| Polyethylene (B3416737) Glycol | Water | 25 | 46.8 | 0.40 |
| Poly(acrylamide) | 1M NaCl | 25 | 0.631 | 0.80 |
Rheology is the study of the flow and deformation of matter. For polymer solutions, rheological investigations provide insight into the interactions between polymer chains and the solvent, as well as the effects of chain entanglement. unlp.edu.ar The viscosity of a polymer solution is highly dependent on factors like polymer concentration, molecular weight, and the applied shear rate. biointerfaceresearch.commdpi.com
Many polymer solutions are non-Newtonian, meaning their viscosity changes with the applied shear rate. A common behavior is shear-thinning (or pseudoplasticity), where the apparent viscosity decreases as the shear rate increases. This occurs because the entangled polymer coils begin to align and stretch in the direction of flow, reducing their resistance. mdpi.com
Rheological studies are typically conducted using a rheometer, which can measure viscosity across a range of shear rates. The data obtained can be used to model the flow behavior of the solution, which is critical for processing applications. For a solution of poly(this compound), it would be expected to exhibit shear-thinning behavior, particularly at concentrations above the critical entanglement concentration.
Table 4: Representative Rheological Data for a Hypothetical Polymer Solution
This table illustrates the shear-thinning behavior of a typical polymer solution, where viscosity decreases as the shear rate is increased.
| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |
| 0.1 | 15.2 |
| 1.0 | 14.8 |
| 10 | 12.5 |
| 100 | 8.3 |
| 500 | 4.1 |
Derivatives and Functionalized Materials Based on Allyl Laurate
Allyl Laurate as a Modifying Agent for Biopolymers
This compound serves as a significant platform molecule for the functionalization of biopolymers, leading to materials with tailored properties. Its derivatives are particularly instrumental in modifying natural polymers like cellulose (B213188) and starch, enhancing their processability and introducing new functionalities. The focus here is on the chemical strategies employed to create these modified biopolymers and the resulting characteristics.
Synthesis and Characterization of Cellulose Laurate Esters
Cellulose, a highly abundant and renewable biopolymer, can be chemically modified through esterification to produce cellulose esters. mdpi.com These derivatives, particularly those with long alkyl chains like laurate, exhibit improved solubility in common organic solvents and lower melting temperatures, making them suitable for applications as bioplastics. mdpi.comscifiniti.com The synthesis of cellulose laurate involves the reaction of the hydroxyl groups on the anhydroglucose (B10753087) units (AGUs) of cellulose with a laurate source. scifiniti.comgxu.edu.cn Characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Diffraction (XRD) are crucial to confirm the successful esterification and to determine the structure and properties of the resulting cellulose laurate esters. scifiniti.comresearchgate.net FTIR analysis typically reveals a characteristic carbonyl (C=O) stretching band around 1736-1750 cm⁻¹, confirming the introduction of ester groups. mdpi.commdpi.com
A promising and environmentally friendlier approach to synthesizing cellulose laurate is through the transesterification of cellulose with vinyl laurate. mdpi.comresearchgate.net This method avoids the formation of corrosive acidic by-products that are common in traditional esterification with acid chlorides. mdpi.com The reaction often utilizes ionic liquids (ILs), such as 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl) or 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) (EmimOAc), sometimes mixed with a co-solvent like dimethyl sulfoxide (B87167) (DMSO), to dissolve cellulose and facilitate a homogeneous reaction. mdpi.comresearchgate.netnih.gov
The process can be catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). scifiniti.comresearchgate.net During the reaction, the vinyl alcohol leaving group tautomerizes to acetaldehyde (B116499), which can be easily removed, driving the reaction forward. scienceopen.com Researchers have demonstrated that reactive extrusion can be employed as a rapid method for this transesterification, allowing for high cellulose concentrations and efficient synthesis within minutes. nih.gov The structure of the resulting cellulose laurate is confirmed using ¹H and ¹³C NMR, which shows signals corresponding to the protons and carbons of the laurate aliphatic side chain attached to the cellulose backbone. mdpi.comresearchgate.net Studies indicate that the order of hydroxyl group substitution on the anhydroglucose unit is typically C-6 > C-3 > C-2. researchgate.netnih.gov
Acylation using lauroyl chloride is another effective method for producing cellulose laurate esters. rsc.orgnih.gov This reaction is typically carried out by dissolving cellulose in a suitable solvent system, such as ionic liquids ([C₄mim]⁺Cl⁻) or a lithium chloride/N,N-dimethylacetamide (LiCl/DMAc) mixture, followed by the addition of lauroyl chloride. rsc.orgnih.govrsc.org The reaction can be performed under homogeneous or heterogeneous conditions. nih.gov In homogeneous systems, the cellulose is fully dissolved, allowing for a more uniform substitution pattern. nih.govrsc.org Anhydrous pyridine (B92270) is often used in the reaction mixture. nih.gov
Microwave-assisted synthesis has been explored to drastically reduce reaction times. For instance, using the LiCl/DMAc solvent system with N,N-dimethyl-4-aminopyridine (DMAP) as a catalyst, cellulose laurate can be synthesized in just one minute under microwave irradiation. academie-sciences.fr The degree of substitution (DS) of the resulting cellulose laurate can be controlled, and products with DS values ranging from 0.34 to 1.54 have been reported using this acylation method in ionic liquids. rsc.orgrsc.org
The Degree of Substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose unit (with a maximum of 3), is a critical parameter that dictates the properties of cellulose laurate. The DS is significantly influenced by various synthetic conditions.
Reaction Temperature: Increasing the reaction temperature generally leads to a higher DS. In the transesterification with vinyl laurate, raising the temperature from 70°C to 120°C resulted in an increase in DS from 1.47 to 2.41. researchgate.net
Reaction Time: Longer reaction times typically result in higher DS values, up to a certain point. mdpi.com Studies have shown a progressive increase in DS with reaction time from 1 to 5 hours. mdpi.com
Molar Ratio of Reactants: The molar ratio of the acylating agent (e.g., vinyl laurate or lauroyl chloride) to the anhydroglucose unit (AGU) of cellulose is a key factor. gxu.edu.cnnih.gov Increasing this ratio generally enhances the DS. gxu.edu.cnresearchgate.net For example, a DS of 2.63 was achieved with a molar ratio of 1:12 (AGU to vinyl laurate). researchgate.net Similarly, in solid-phase synthesis using lauric acid, the DS increased from 0.37 to 0.78 as the molar ratio of lauric acid to AGU increased from 1:1 to 1:4. gxu.edu.cn
Solvent System: The choice of solvent or solvent mixture can impact the dissolution of cellulose and, consequently, the accessibility of its hydroxyl groups. In a study using an ionic liquid/DMSO mixture, a 1:1 ratio was found to be optimal for achieving a higher DS in transesterification reactions. mdpi.com
Chain Length of Acylating Agent: When comparing different fatty acid esters, the DS tends to decrease as the length of the fatty acid chain increases, which is attributed to greater steric hindrance. mdpi.comscienceopen.com
Table 1: Effect of Synthetic Conditions on the Degree of Substitution (DS) of Cellulose Laurate
| Method | Acylating Agent | Catalyst/Solvent | Condition Varied | Range | Resulting DS | Reference |
|---|---|---|---|---|---|---|
| Transesterification | Vinyl Laurate | DBU / AmimCl/DMSO | Temperature | 70°C - 120°C | 1.47 - 2.41 | researchgate.net |
| Transesterification | Vinyl Laurate | DBU / AmimCl/DMSO | Molar Ratio (AGU:VL) | 1:3 - 1:12 | 1.85 - 2.63 | researchgate.net |
| Transesterification | Vinyl Laurate | [mTBNH][OAC]/DMSO | Reaction Time | 1h - 5h | 0.4 - 1.8 | mdpi.com |
| Acylation | Lauroyl Chloride | [C₄mim]⁺Cl⁻ | Molar Ratio (AGU:LC) | 1:1 - 1:5 | 0.34 - 1.54 | rsc.org |
AGU: Anhydroglucose Unit; VL: Vinyl Laurate; LC: Lauroyl Chloride; LA: Lauric Acid
The solubility of cellulose laurate is strongly dependent on its degree of substitution (DS). Unmodified cellulose is insoluble in water and most common organic solvents. However, after esterification with laurate groups, the resulting derivatives show significantly altered solubility profiles.
Cellulose laurates with a sufficiently high DS become soluble in various organic solvents. mdpi.com For instance, cellulose laurates prepared via acylation in ionic liquids were found to be soluble in chloroform (B151607) but not in DMSO or acetone. rsc.org Acetate cellulose laurate esters have been reported to be completely soluble in chloroform, partially soluble in tetrahydrofuran (B95107) (THF), DMSO, and N,N-dimethylformamide (DMF), and insoluble in acetone, ethanol (B145695), and methanol. scifiniti.comscifiniti.com This enhanced solubility in solvents like THF and DMSO increases their potential for industrial applications. scifiniti.comscifiniti.com
Generally, a higher DS leads to better solubility in nonpolar or moderately polar organic solvents. mdpi.com Cellulose laurates with a DS greater than 1 are often soluble in solvents like DMSO, THF, and pyridine. mdpi.com This improved solubility is crucial as it allows for solution-based processing techniques, such as film casting. mdpi.com
Table 2: Solubility of Cellulose Laurate Derivatives in Various Solvents
| Derivative | Degree of Substitution (DS) | Soluble In | Partially Soluble In | Insoluble In | Reference |
|---|---|---|---|---|---|
| Cellulose Laurate | > 1 | DMSO, THF, Pyridine | - | - | mdpi.com |
| Cellulose Laurate | 0.34 - 1.54 | Chloroform | - | DMSO, Acetone | rsc.org |
| Acetate Cellulose Laurate | 0.6 - 0.9 | Chloroform | THF, DMSO, DMF | Acetone, Ethanol, Methanol | scifiniti.comscifiniti.com |
Investigations of Allyl Starch Derivatives
Starch, another abundant biopolymer composed of glucose units, is a target for chemical modification to create materials with enhanced properties. researchgate.netmdpi.com The introduction of allyl groups onto the starch backbone yields allyl starch derivatives, which can serve as versatile intermediates for further functionalization. researchgate.netacs.org The synthesis of these derivatives can be achieved by reacting starch with an allylating agent, such as allyl glycidyl (B131873) ether. researchgate.net
These modifications can improve properties like water solubility. mdpi.com For example, the incorporation of poly(sodium allyl sulfonate) branches onto corn starch via graft copolymerization has been shown to enhance viscosity stability, adhesion to fibers, and film flexibility. nih.gov The characterization of allyl starch derivatives involves techniques to confirm the presence of the allyl groups and to determine the degree of substitution. These modified starches are investigated for a range of applications, including their use as sizing agents in the textile industry and as components in advanced biomaterials. acs.orgnih.gov
Formulation and Characteristics of Allyl Starch Laurate
Allyl starch laurate is a derivative of starch that has been chemically modified to incorporate both allyl and laurate groups. This modification imparts new properties to the starch, making it useful in a variety of applications. The formulation of allyl starch laurate typically involves the reaction of starch with an allylating agent and a lauroylating agent. French investigators have prepared allyl starch laurate with the goal of creating films with enhanced plasticizing properties. wikimedia.org
One method for preparing long-chain cellulose esters like cellulose laurate involves using non-acidic catalysts. scifiniti.com Another approach describes the synthesis of acetate cellulose laurate ester. scifiniti.comscifiniti.com The characteristics of these modified starches, such as their solubility and thermal stability, are important for their application in materials like bioplastics and packaging. scifiniti.com For instance, acetate cellulose laurate esters have shown improved hydrophobic character and good thermal stability. scifiniti.com
The table below summarizes the key characteristics of a synthesized acetate cellulose laurate ester.
| Property | Value | Reference |
| Crystallinity of isolated cellulose | 67-72% | scifiniti.com |
| Crystallinity of acetate cellulose laurate ester | 51-54% | scifiniti.com |
| Thermal stability of isolated cellulose | 360-340 ℃ | scifiniti.com |
| Thermal stability of acetate cellulose laurate ester | 380-365 ℃ | scifiniti.com |
Allyl Starch Emulsion Systems
Allyl starch can be formulated into emulsions, which are stable mixtures of immiscible liquids like oil and water. These emulsions have been investigated for their potential use in coatings and other applications. archive.orgwikimedia.org The stability and properties of these emulsions can be influenced by various factors, including the type and amount of emulsifier and plasticizer used. archive.org
Research has been conducted to improve the preparation and properties of allyl starch emulsions, focusing on enhancing their stability and the clarity of the films they produce. archive.org For example, an emulsion containing 10 percent Flexol TWS and a specific emulsifier, Polyethylene (B3416737) Glycol 400 Mono Laurate, resulted in clear films and was stable for one to two months. archive.org The addition of catalysts, such as cobalt complexes, has also been explored to accelerate the hardening of allyl starch emulsion films. archive.org
The table below presents data on the effect of a cobalt complex on the hardening of Flexol-plasticized allyl starch emulsions. archive.org
| Emulsion Formulation | Hardening Time | Reference |
| Flexol-plasticized emulsion with cobalt complex | 1 month | archive.org |
Functionalization of Fatty Acids with Allyl Moieties
Esterification Reactions for Allyl Fatty Acid Derivatives
Allyl esters of fatty acids can be synthesized through various chemical reactions. nih.govacs.org One common method is the esterification of a fatty acid with allyl alcohol. google.com This reaction can be catalyzed by an acid, such as sulfuric acid or toluene (B28343) sulfonic acid. google.com Another approach involves reacting allyl acetate with a methyl or ethyl ester of a carboxylic acid in the presence of a metal alkoxide catalyst. google.com This process is reported to produce highly pure allyl esters. google.com
A two-step procedure starting from glycerol (B35011) has also been developed to synthesize allyl esters of fatty acids, which avoids the use of allyl alcohol. nih.govacs.org This method involves heating a mixture of glycerol, a fatty acid, and chlorotrimethylsilane, followed by a reaction with sodium iodide in butanone. nih.govacs.org
The table below shows the composition of fatty acid methyl esters (FAME) and allyl fatty acid derivatives (AFAD) from conjugated fatty acids (CFA). researchgate.net
| Component | Relative % in FAME from CFA | Relative % in AFAD from CFA | Reference |
| C16:0 | 7.16 | 6.62 | researchgate.net |
| C18:0 | 3.63 | 3.42 | researchgate.net |
| C18:1 | 27.52 | 25.36 | researchgate.net |
| C18:2 | 10.95 | 11.67 | researchgate.net |
| CLAs | 47.66 | 50.31 | researchgate.net |
Development of Allyl Fatty Acid Derivatives as Reactive Coalescing Agents
Allyl fatty acid derivatives (AFADs) have been investigated for their potential use as reactive coalescing agents in waterborne latex systems. researchgate.netresearchgate.net Coalescing agents are additives that facilitate the formation of a continuous film as a coating dries. google.com Unlike traditional coalescing agents that evaporate, reactive coalescing agents become part of the final film through chemical reactions, such as autoxidative crosslinking. researchgate.netgoogle.com
Research has shown that AFADs derived from vegetable oils can act as non-volatile plasticizers that are capable of autoxidative crosslinking. researchgate.net The effectiveness of these derivatives as coalescing agents is evaluated by measuring properties such as the minimum film-forming temperature (MFT), glass transition temperature (Tg), drying time, and solvent resistance of the resulting coating. researchgate.net
The table below presents findings from a study on an allyl fatty acid derivative (AFAD) incorporated into a reference resin. researchgate.net
| Property | Observation | Reference |
| AFAD in resin | Incorporated at 5 wt% | researchgate.net |
| Resin composition | Methyl methacrylate (B99206) and butyl methacrylate (50:50 wt%) | researchgate.net |
Research on this compound in Polymeric Additive Formulations
Exploration of Polymeric Additives for Rheological Modification
Polymeric additives are frequently used to modify the rheological properties, or flow behavior, of various formulations. researchgate.nettandfonline.comresearchgate.net These additives can control viscosity, prevent sedimentation, and improve the application properties of products like paints and coatings. crodaagriculture.com The effectiveness of a polymeric additive depends on its chemical structure, molecular weight, and its interaction with other components in the formulation. researchgate.nettandfonline.com
In the context of emulsion-based products, rheology modifiers, also known as thickeners, are key ingredients. mdpi.com They can be of inorganic or organic origin, with polymers like polysaccharides and acrylic polymers falling into the latter category. mdpi.com These polymers can form a three-dimensional network within the formulation, which increases viscosity and provides stability. mdpi.com Research has explored the use of various polymeric additives, such as polyethylene glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP), to control the rheological behavior of polymer solutions. tandfonline.com The addition of these polymers can significantly alter the viscosity and shear stress of the solution. tandfonline.com
The table below shows the effect of adding organic additives on the viscosity of a polyphenylsulfone (PPSU) solution. tandfonline.com
| Solution Composition | Viscosity Comparison | Reference |
| Pure PPSU solution | Lower viscosity | tandfonline.com |
| PPSU solution with PVP | Higher viscosity than pure PPSU | tandfonline.com |
| PPSU solution with PEG | Even higher viscosity than with PVP | tandfonline.com |
Role of this compound in Specialty Ester Development
This compound, an ester of allyl alcohol and lauric acid, holds a unique position in the development of specialty esters, primarily due to the presence of the reactive allyl group. While many laurate esters are utilized for their physical properties such as lubricity, solvency, and emolliency, this compound introduces a functional handle for chemical modification, particularly polymerization. This reactivity allows it to serve not just as a passive additive but as a building block for new materials. Its development is situated within a broader landscape of specialty esters designed for high-performance applications where specific functionalities are required. google.com
The production of allyl esters can be achieved through various methods, including the reaction of allyl alcohol with a carboxylic acid using an acid catalyst or by reacting allyl acetate with methyl or ethyl esters of carboxylic acids. google.com These processes aim to produce high-purity esters suitable for applications where color and metallic impurities are undesirable, such as in polymer synthesis. google.com The dual nature of this compound—possessing a long, plasticizing lauryl chain and a polymerizable allyl group—makes it a target for creating functionalized materials with tailored properties.
Comparative Studies with Analogous Laurates (e.g., Ethylhexyl Laurate, Isoamyl Laurate, Sorbitan (B8754009) Laurate) in Materials Science Contexts
In materials science, the utility of an ester is defined by its contribution to the final material's properties. While this compound shares the laurate backbone with esters like 2-ethylhexyl laurate, isoamyl laurate, and sorbitan laurate, its reactive double bond sets it apart, leading to divergent applications. The analogous laurates typically function as non-reactive additives, whereas this compound can be chemically integrated into a material's structure.
2-Ethylhexyl Laurate: This ester is a well-known emollient, lubricant, and plasticizer. atamanchemicals.com It is synthesized from 2-ethylhexyl alcohol and lauric acid and is recognized for its biodegradability. atamanchemicals.com In materials science, it is used as a plasticizer to enhance the flexibility of polymers and as a solvent and dispersing agent in coatings. atamanchemicals.comgokemi.com Small-angle neutron scattering studies have revealed that 2-ethylhexyl laurate can self-assemble, functioning as a nonionic surfactant, which explains its effectiveness as a lubricant and emollient at interfaces. acs.orgugent.be However, its role is that of a physically blended component. When compared to this compound, 2-ethylhexyl laurate improves material properties by acting as an external modifier, whereas this compound can act as an internal, covalently bonded modifier.
Isoamyl Laurate: Derived from isoamyl alcohol and lauric acid, isoamyl laurate is a lightweight, non-greasy emollient and solvent. atamanchemicals.com It is often marketed as a natural, plant-based alternative to silicones in cosmetic formulations due to its ability to improve spreadability and reduce tackiness. atamanchemicals.com In materials science, its excellent solvent properties are utilized for dissolving resins, gums, and other poorly soluble materials. chemicalbook.comchemicalbook.com Like 2-ethylhexyl laurate, isoamyl laurate is an additive. A study on its synthesis in supercritical carbon dioxide using lipases highlights its production for use as a specialty chemical. nih.gov The key difference from this compound is its chemical inertness in polymerization contexts; it serves to plasticize or solvate a polymer matrix, not to become part of it.
Sorbitan Laurate: This compound is a mixture of partial esters of sorbitol and its anhydrides with lauric acid. atamanchemicals.commubychem.com It is a non-ionic, lipophilic surfactant and emulsifier with a low Hydrophilic-Lipophilic Balance (HLB), making it effective for creating water-in-oil emulsions. atamanchemicals.comthegoodscentscompany.com Its applications are widespread, including use as a process aid in PVC resin manufacture and as a dispersant for pigments. atamanchemicals.comthegoodscentscompany.com The functionality of sorbitan laurate is based on its amphiphilic structure, which allows it to stabilize interfaces between immiscible phases. scbt.com In contrast, this compound's allyl group allows for its potential use in creating polymerizable surfactants (surfmers) or reactive emulsions, where the ester is fixed at the interface during polymerization, leading to more permanent and stable material structures.
The primary distinction in a materials science context is that ethylhexyl, isoamyl, and sorbitan laurates are used to modify the physical properties of a system (e.g., viscosity, friction, flexibility, emulsion stability) through intermolecular forces. This compound, conversely, offers the potential for covalent integration into a polymer backbone, creating a material where the laurate moiety's plasticizing or hydrophobic properties are permanently tethered. This prevents leaching of the additive over time, a common failure point in materials plasticized with conventional esters.
Data Tables
Table 1: Comparative Physicochemical Properties of Laurate Esters
| Property | This compound | 2-Ethylhexyl Laurate | Isoamyl Laurate | Sorbitan Laurate |
| Molecular Formula | C₁₅H₂₈O₂ | C₂₀H₄₀O₂ | C₁₇H₃₄O₂ chemsrc.com | C₁₈H₃₄O₆ chemicalbook.com |
| Molecular Weight ( g/mol ) | 240.38 | 312.53 | 270.45 chemsrc.com | 346.46 chemicalbook.com |
| Appearance | Colorless Liquid | Colorless to pale yellow liquid gokemi.com | Colorless oily liquid atamanchemicals.com | Clear, colorless to yellow, viscous liquid mubychem.comchemicalbook.com |
| Density (g/cm³) | ~0.87 | 0.87 | 0.856 (at 25 °C) atamanchemicals.comchemsrc.com | ~1.05 (at 20 °C) chemicalbook.com |
| Boiling Point (°C) | 145-147 (at 10 mmHg) | ~280 | 170 (at 2 mmHg) chemsrc.com | Decomposes |
| Solubility in Water | Insoluble | Limited solubility gokemi.com | Insoluble atamanchemicals.comchemicalbook.com | Insoluble, but dispersible atamanchemicals.commubychem.com |
| Key Functional Group | C=C (Allyl) | Saturated Ester | Saturated Ester | Hydroxyl (-OH), Ester |
Table 2: Comparative Functions in Materials Science
| Function | This compound | 2-Ethylhexyl Laurate | Isoamyl Laurate | Sorbitan Laurate |
| Primary Role | Reactive Monomer, Internal Plasticizer | External Plasticizer, Lubricant, Solvent atamanchemicals.com | Emollient, Solvent, Plasticizer atamanchemicals.comtiiips.com | Emulsifier, Surfactant, Stabilizer atamanchemicals.comscbt.com |
| Mechanism of Action | Covalent bonding into polymer chains via the allyl group. | Reduces intermolecular forces between polymer chains (physical blending). atamanchemicals.com | Acts as a solvent or lubricant within a matrix (physical blending). atamanchemicals.comchemicalbook.com | Reduces interfacial tension between immiscible phases (amphiphilic action). atamanchemicals.comscbt.com |
| Key Application | Synthesis of functional polymers, cross-linkers, reactive composites. google.com | Plasticizing PVC, formulating metalworking fluids and coatings. atamanchemicals.com | Solvent for resins, natural alternative to silicones in formulations. atamanchemicals.comchemicalbook.com | Emulsifier in polymer manufacturing (PVC), pigment dispersion. atamanchemicals.comthegoodscentscompany.com |
| Permanence in Matrix | High (covalently bound) | Low to Medium (subject to migration/leaching) | Low to Medium (subject to migration/volatilization) | Medium (adsorbed at interfaces) |
| Unique Feature | Polymerizable via reactive double bond. google.com | Functions as a nonionic surfactant through self-assembly. acs.orgugent.be | Provides a lightweight, non-greasy feel; silicone alternative. atamanchemicals.com | Non-ionic, lipophilic surfactant with low HLB value. atamanchemicals.com |
Catalytic Transformations and Reaction Mechanisms
Allylic Alkylation Reactions Involving Allyl Systems
Transition-metal-catalyzed allylic alkylation is a powerful method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. sioc-journal.cnuwindsor.ca The reaction typically involves the substitution of a leaving group on an allylic substrate with a nucleophile, proceeding through a characteristic π-allyl metal complex intermediate. nih.gov This process is distinguished by the numerous mechanisms available for inducing asymmetry and the wide variety of bond types that can be formed. uwindsor.ca
Asymmetric Transition-Metal-Catalyzed Allylic Alkylation
Asymmetric allylic alkylation (AAA) reactions are pivotal in organic synthesis for creating chiral molecules. sioc-journal.cn These reactions can transform achiral, prochiral, or racemic starting materials into enantiomerically enriched products. uwindsor.ca The key to enantioselectivity lies in the use of chiral ligands bound to the metal catalyst, which create a chiral environment that influences the bond-forming steps. nih.gov
Several mechanisms can account for the induction of asymmetry:
Differentiation of Enantiotopic Faces: The chiral catalyst can selectively complex with one of the two enantiotopic faces of a prochiral olefin. uwindsor.ca
Desymmetrization of Meso Compounds: A meso-allyl substrate can be desymmetrized by selective reaction at one of two enantiotopic leaving groups. uwindsor.ca
Dynamic Kinetic Asymmetric Transformation (DYKAT): A racemic starting material can be converted into a single enantiomeric product. This occurs when the diastereomeric π-allyl-metal intermediates, formed from the two enantiomers of the substrate, can equilibrate, and one reacts faster than the other with the nucleophile (Curtin-Hammett conditions). uwindsor.caacs.org
Attack on Prochiral Nucleophiles: The chiral metal complex can guide the attack of a prochiral nucleophile, resulting in an enantioselective reaction. uwindsor.cathieme-connect.de
While allylic esters are common substrates in these reactions, specific studies detailing the asymmetric allylic alkylation of allyl laurate are not prominent in the reviewed literature. sioc-journal.cn However, the general principles apply, suggesting that this compound could potentially serve as an electrophile where the laurate group acts as a leaving group in the presence of a suitable transition metal catalyst and nucleophile.
Palladium-Catalyzed Strategies for Stereoselective Allylic Alkylation
Palladium is the most extensively used metal for catalytic allylic alkylations due to its reliability and versatility. nih.govrsc.org In a typical palladium-catalyzed cycle, a Pd(0) complex coordinates to the double bond of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled to form a cationic (η³-allyl)palladium(II) complex. nih.govthieme-connect.de The stereochemical outcome of the subsequent nucleophilic attack is highly dependent on the nature of the nucleophile and the reaction conditions.
Outer-Sphere Attack: Soft nucleophiles (pKa < 25) typically attack the allyl group from the face opposite to the palladium metal, resulting in a net retention of stereochemistry at the reacting carbon. thieme-connect.de
Inner-Sphere Attack: Hard nucleophiles may coordinate directly to the palladium center, followed by reductive elimination. This pathway leads to a net inversion of stereochemistry. thieme-connect.de
Chiral phosphoramidite (B1245037) ligands, in combination with palladium catalysts, have been shown to be effective in allylic C-H alkylation, where a C-H bond is functionalized directly. snnu.edu.cnscispace.com These reactions often proceed through a concerted proton and two-electron transfer process to generate the π-allylpalladium intermediate. scispace.com The regioselectivity and enantioselectivity can be synergistically controlled by the interplay between the chiral ligand and other additives, such as a Brønsted acid. snnu.edu.cn The modification of peptides and the synthesis of amino acid derivatives have been successfully achieved using palladium-catalyzed stereoselective allylic alkylations. rsc.orguni-saarland.de
Isomerization Processes of Allylic Compounds
The migration of double bonds in allylic systems is a significant transformation in organic chemistry, often employed to convert terminal olefins into more stable internal isomers. This process is crucial in the production of fragrances, polymers, and other fine chemicals. najah.eduescholarship.org
Double Bond Migration in Allylbenzene (B44316) Microemulsions
A notable example of a medium influencing catalytic reactions is the use of microemulsions. Research has been conducted on the double bond migration in allylbenzene, a model allylic compound, within an oil-in-water microemulsion. najah.edu These systems can replace harmful organic solvents with more benign media. najah.edu
In one study, the microemulsion was composed of allylbenzene, water, n-propanol as a co-surfactant, and sucrose (B13894) laurate as the surfactant. najah.edu The use of sucrose laurate was found to be particularly effective for creating a suitable reaction environment. najah.edu The isomerization of allylbenzene to 1-phenyl-1-propenes was carried out at 107 °C using a sol-gel supported rhodium catalyst. najah.edu The properties of the microemulsion, including phase behavior and droplet size, are critical for the success of the catalytic process. najah.edu
Role of Platinum Group Catalysts in Allylic Isomerization
Catalysts based on platinum group metals—including ruthenium (Ru), rhodium (Rh), palladium (Pd), and iridium (Ir)—are highly effective for olefin isomerization. matthey.com
Rhodium (Rh): Rhodium complexes are well-known catalysts for double bond migration. matthey.com In the aforementioned microemulsion system, a heterogenized rhodium complex, [(C₈H₁₇)₃NCH₃][RhCl₄], encaged in a sol-gel matrix, was used to catalyze the isomerization of allylbenzene. najah.edu
Ruthenium (Ru): Ruthenium hydride species, which can be generated in situ from Grubbs' catalysts by adding a hydride source, are effective for catalyzing the double bond migration in allyl ethers to form cyclic enol ethers. organic-chemistry.org Arene-ruthenium(II) dimers have also been developed for the efficient isomerization of estragole (B85927) to anethole. researchgate.net
Iridium (Ir): Pincer-ligated iridium complexes are capable of isomerizing olefins. nih.gov DFT calculations and experimental evidence suggest that this transformation does not proceed via the commonly proposed hydride addition pathway. Instead, it involves the formation of an η³-allyl hydride intermediate. nih.gov The mechanism involves the oxidative cleavage of an allylic C-H bond to form the intermediate, which then undergoes reductive elimination to yield the isomerized olefin. nih.gov
Nickel (Ni): While not a platinum group metal, nickel hydride catalysts have also been shown to induce double bond migration in O- and N-allyl groups as a key step in deprotection strategies. organic-chemistry.org
Catalytic Esterification and Transesterification Reactions
Esterification and transesterification are fundamental reactions for producing esters like this compound. Catalysts are essential for achieving high yields and reaction rates under mild conditions.
Catalytic Esterification
The direct esterification of lauric acid with allyl alcohol is a primary route to this compound. Various catalytic systems have been explored for this purpose.
A study utilizing π-acid catalysts like tetracyanoethylene (B109619) (TCNE) and dicyanoketene (B14166945) dimethyl acetal (B89532) (DCKDMA) demonstrated effective esterification of lauric acid with a range of alcohols, including allyl alcohol. oup.com These catalysts operate under essentially neutral and mild conditions. oup.com With TCNE, the reaction with allyl alcohol at 60 °C produced this compound in quantitative yield. oup.com
| Catalyst (20 mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TCNE | 60 | 48 | quant. |
| DCKDMA | 60 | 48 | 85 |
Enzyme-catalyzed esterification offers a green alternative. A study on lipase-catalyzed esterification of lauric acid with several alcohols, including allyl alcohol, found that while lipases like Novozym 435 gave nearly 99% conversion with other short-chain alcohols, the lipase (B570770) PS-CI showed no reaction with allyl alcohol under the tested conditions. scielo.org.mx This highlights the high selectivity of enzymatic catalysts.
Catalytic Transesterification
Transesterification is another important pathway where an existing ester is reacted with an alcohol to form a new ester. This compound can be synthesized via transesterification of another laurate ester, such as methyl laurate, with allyl alcohol.
The π-acid catalyst TCNE was also found to be effective in catalyzing the transesterification of methyl laurate with various alcohols. oup.com The reaction with allyl alcohol at 60 °C provided a 72% yield of this compound. oup.com
| Alcohol | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2-Propanol | 60 | 48 | 58 |
| Cyclohexanol | 60 | 48 | 65 |
| Allyl Alcohol | 60 | 48 | 72 |
| Benzyl Alcohol | 60 | 48 | 91 |
Catalytic Approaches for Rosin (B192284) Esterification with Allyl Groups
Gum rosin, a natural product, is often modified through esterification to enhance its stability and prevent crystallization and oxidation. mdpi.comscispace.com This process involves reacting the carboxyl groups present in rosin acids with an alcohol. mdpi.com The use of an allyl group as the esterification agent is one such modification. scispace.comresearchgate.net
The esterification reaction between the carboxylic acids in rosin and an alcohol is typically very slow and requires a catalyst to proceed efficiently. mdpi.comscispace.com While the reaction can be conducted without a catalyst, the resulting conversion is low. mdpi.com To achieve a high conversion and a product with a low acid value, heating the components at high temperatures, often between 250–290 °C, is necessary. mdpi.com A variety of catalysts can be employed to facilitate this process, with heterogeneous catalysts being particularly advantageous due to their ability to be easily separated from the reaction mixture. mdpi.comresearchgate.net The choice of catalyst influences the physical and chemical properties of the final rosin ester. mdpi.comscispace.com
Common heterogeneous catalysts used for rosin esterification include:
ZSM-5
Fe₃O₄
ZnO
Calcium-based catalysts
TiO₂
Kaolin
Al₂O₃
Enzymatic Catalysis in Ester Synthesis
Enzymatic catalysis offers a selective and efficient alternative for synthesizing esters. reading.ac.uk Lipases are the most frequently used enzymes for this purpose, valued for their ability to recognize a wide array of substrates. researchgate.net The synthesis is typically carried out in organic solvents with low water activity to drive the reaction equilibrium towards synthesis rather than hydrolysis. reading.ac.uk
Catalytic Aspects in Polymerization Reactions
Allyl compounds, including this compound, exhibit unique behavior in polymerization reactions, which is heavily influenced by the catalyst system employed.
Investigation of Catalyst Systems in Free-Radical Polymerization
The free-radical polymerization of allyl monomers is often characterized by a low degree of polymerization. scribd.com This is primarily due to a phenomenon known as degradative chain transfer, where a radical abstracts a hydrogen atom from the allylic position, forming a stabilized allyl radical that is less likely to propagate the polymer chain. scribd.comacs.org
Research into the bulk polymerization of various allyl compounds has provided specific data on their reaction kinetics. For this compound, the use of o,o'-dichlorobenzoylperoxide (CBP) as a catalyst has been studied. scribd.com The polymerization is marked by a specific rate of monomer disappearance and results in a polymer with a relatively low molecular weight, consistent with the behavior of allyl monomers. scribd.comresearchgate.net The fraction of degradative chain transfer in the total transfer reactions for this compound was found to be 0.245. scribd.com
Redox catalyst systems are also widely used to initiate free-radical emulsion polymerization, offering advantages such as short induction periods and the ability to polymerize at low temperatures. google.com These systems consist of an oxidizing agent and a reducing agent. google.comgoogle.com An example includes a combination of a peroxide-decomposing transition metal compound, such as a cobalt(II) compound, with a specific hydrocarbon catalyst compound. google.com
The table below summarizes kinetic data for the polymerization of this compound compared to other allyl esters, as investigated in foundational studies. scribd.com
| Monomer | Catalyst | [dM/dC]o | DP | kD / (kD + kT) |
|---|---|---|---|---|
| Allyl acetate (B1210297) | BP | 34.4 | 13.8 | 0.754 |
| Allyl propionate (B1217596) | BP | 34.4 | 10.3 | 0.566 |
| This compound | CBP | 56 | 7.1 | 0.245 |
| Allyl benzoate (B1203000) | CBP | 103 | 9.3 | 0.177 |
| Allyl chloroacetate (B1199739) | BP | 108 | 8.0 | 0.145 |
Table Notes: [dM/dC]o represents the initial rate of monomer disappearance relative to catalyst concentration. DP is the degree of polymerization. kD / (kD + kT) is the fraction of degradative chain transfer. BP = benzoyl peroxide; CBP = o,o'-dichlorobenzoylperoxide. Data from Sakurada and Takahashi (1954) as cited in Gaylord (1956). scribd.com
Applications in Specialized Chemical Systems and Formulations
Microemulsion Systems for Enhanced Chemical Reactions
Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water, stabilized by a surfactant and often a cosurfactant. najah.edu They serve as ideal microreactors for a variety of chemical reactions due to their large interfacial area and ability to solubilize both polar and nonpolar reactants. najah.edunih.gov
The design of microemulsion systems frequently employs nonionic surfactants like sucrose (B13894) laurate due to their biocompatibility, biodegradability, and low toxicity. mdpi.commdpi.com Research into water/n-propanol/sucrose laurate/allylbenzene (B44316) systems provides a model for understanding how similar systems containing allyl laurate might behave. najah.eduresearchgate.netnajah.edu In these systems, sucrose laurate, in conjunction with a cosurfactant such as n-propanol, effectively stabilizes the mixture of an aqueous phase and an oil phase (e.g., allylbenzene). najah.eduresearchgate.net
The formation and stability of these microemulsions are highly dependent on the ratio of the components. For instance, in the allylbenzene system, a weight-to-weight (w/w) ratio of 2/1 for n-propanol to sucrose laurate was found to create stable, temperature-insensitive microemulsions. najah.edunajah.edu The ability to form large, single-phase microemulsion regions is crucial for their application as reaction media. researchgate.netnih.gov The selection of cosurfactant is also critical; alcohols like 1-butanol (B46404) and 1-pentanol (B3423595) have been shown to create continuous microemulsion regions when used with sucrose laurate in diesel-water systems. researchgate.net
| System Components | Surfactant/Cosurfactant | Key Findings | Reference |
|---|---|---|---|
| Water/n-propanol/sucrose laurate/allylbenzene | Sucrose laurate / n-propanol (1:2 w/w) | Formation of temperature-insensitive microemulsions suitable for isomerization reactions. | najah.edunajah.edu |
| Water/sucrose laurate/ethoxylated mono-di-glyceride/isopropylmyristate/peppermint oil | Sucrose laurate / Ethoxylated mono-di-glyceride | Water solubilization capacity depends on the surfactant molar ratio and temperature. | researchgate.net |
| Water/diesel/sucrose laurate/alcohol | Sucrose laurate / 1-butanol or 1-pentanol | A cosurfactant is necessary to formulate microemulsions; 1-butanol and 1-pentanol create continuous regions. | researchgate.net |
The structural characteristics of microemulsions are investigated through various physicochemical parameters. In the study of water/n-propanol/sucrose laurate/allylbenzene microemulsions, volumetric properties such as density, excess volume, ultrasonic velocity, and isentropic compressibility were measured to understand structural transitions. najah.eduresearchgate.net
Key observations include:
Density : The density of the microemulsions generally increases as the volume fraction of water increases. najah.eduresearchgate.net
Excess Volume : This parameter showed complex behavior, decreasing at low water volume fractions (below 0.2), leveling off between 0.2 and 0.6, and then increasing above 0.6. This suggests structural changes within the microemulsion. najah.edu
Isentropic Compressibility : The compressibility increases with temperature at water volume fractions below 0.8 and decreases above this threshold, indicating different microstructures. najah.edunajah.edu
Structural Transitions : Based on these parameters, researchers inferred transitions from water-in-oil (W/O) structures to bicontinuous, and finally to oil-in-water (O/W) microstructures as the water content increases. najah.edunajah.edu
Particle Size : Dynamic light scattering revealed that the hydrodynamic diameter of particles in the O/W microemulsions decreases with increasing temperature. najah.edunajah.edu
These characterization techniques are essential for designing microemulsion systems tailored for specific chemical reactions, such as the isomerization of allylic compounds. najah.edu
| Physicochemical Parameter | Observation in Water/Sucrose Laurate/n-Propanol/Allylbenzene System | Inferred Structural Implication | Reference |
|---|---|---|---|
| Density | Increases with increasing water volume fraction. | Consistent with the incorporation of denser water into the system. | najah.edu |
| Excess Volume | Decreases (up to 0.2 water fraction), stabilizes (0.2-0.6), then increases (>0.6). | Indicates changes in molecular packing and interactions. | najah.edu |
| Isentropic Compressibility | Increases with temperature below 0.8 water fraction; decreases above 0.8. | Suggests different structures (W/O vs. O/W) with varying responses to temperature. | najah.edunajah.edu |
| Hydrodynamic Diameter | Decreases with increasing temperature in O/W microemulsions. | Reflects changes in droplet size and interfacial rigidity. | najah.edu |
Ionic Liquid Solvents in Allyl Compound Chemical Transformations
Ionic liquids (ILs), which are salts with melting points below 100°C, have gained significant attention as "green" solvents in organic synthesis. researchgate.netmdpi.com Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. researchgate.net They have proven particularly effective as media for the chemical modification of compounds like cellulose (B213188) and for transformations involving allyl groups. acs.orgnih.gov
Among various ionic liquids, 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl) has emerged as a powerful solvent for dissolving and reacting biopolymers like cellulose. acs.orgsigmaaldrich.com It has been used as a reaction medium for the homogeneous esterification and acetylation of cellulose. nih.govacs.org The allyl group on the imidazolium (B1220033) cation can potentially participate in or influence reactions. researchgate.net
AmimCl's effectiveness stems from its ability to disrupt the extensive hydrogen-bonding network in polymers like cellulose, rendering them soluble and accessible for chemical modification. acs.orgresearchgate.net It has been successfully used as a solvent for various derivatization reactions, including tritylation and acylation, under homogeneous conditions. nih.govsigmaaldrich.com For example, the homogeneous tritylation of cellulose in AmimCl has been investigated using different bases, which were found to influence the degree of substitution and the regioselectivity of the reaction. nih.gov
The dissolution of cellulose in ionic liquids like AmimCl creates a homogeneous environment that allows for more uniform chemical reactions compared to heterogeneous systems. mdpi.comresearchgate.net This has enabled the synthesis of a wide range of cellulose derivatives with controlled degrees of substitution. acs.orgresearchgate.net
Key derivatization reactions carried out in AmimCl include:
Acetylation : Cellulose acetates with a broad range of substitution degrees have been synthesized directly in AmimCl without the need for a catalyst. acs.org Microwave-assisted acetylation in a similar ionic liquid, 1-allyl-3-butylimidazolium chloride (ABIMCl), yielded products with a higher degree of substitution compared to conventional heating. mdpi.com
Esterification : AmimCl has been used for the homogeneous esterification of cellulose with various acid chlorides, including bulky ones. nih.govresearchgate.net The reaction conditions in the ionic liquid were found to be comparable to traditional solvent systems like DMA/LiCl. nih.gov
Graft Copolymerization : Cellulose has been functionalized in AmimCl to create a macro-initiator for atom transfer radical polymerization (ATRP), allowing for the grafting of polymer chains like poly(methyl methacrylate) from the cellulose backbone. researchgate.net
These studies demonstrate that ionic liquids containing an allyl moiety, such as AmimCl, are versatile and effective media for the controlled chemical modification of complex molecules. mdpi.comacs.orgnih.gov
Research on Solvent-Free Reaction Environments
Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution and costs by eliminating the need for conventional solvents. ias.ac.inchemistrydocs.com These reactions can be conducted using only the reactants or by incorporating them onto solid supports like clays (B1170129) or silica. ias.ac.inresearchgate.net The absence of a solvent often leads to higher reactant concentrations, which can result in faster reaction rates and different product selectivities compared to solution-based methods. chemistrydocs.comrsc.org
Esterification reactions, which are fundamental to the synthesis of compounds like this compound, are a major focus of solvent-free research. nih.govresearchgate.net Lipase-catalyzed synthesis of esters such as ethyl laurate has been successfully optimized under solvent-free conditions. researchgate.net In one study, immobilized lipase (B570770) was used to catalyze the reaction between lauric acid and ethanol (B145695), achieving a 92.46% conversion at 60°C in 4 hours. researchgate.net
Mechanochemical methods, such as high-speed ball milling (HSBM), also offer a solvent-free route for esterification at room temperature. nih.gov This technique provides the energy required for the reaction through mechanical force, avoiding the need for heating or solvents. nih.gov Furthermore, solid acid catalysts have been employed for solvent-free esterification, offering the advantage of being easily recoverable and reusable. pharmafeatures.com Research has also explored the use of Lewis acids supported on a solid phase, which can be promoted by microwave irradiation to accelerate esterification reactions. researchgate.net These advancements highlight the growing potential for producing esters like this compound in more environmentally benign and efficient ways. rsc.orgresearchgate.netpharmafeatures.com
This compound in Advanced Industrial Chemical Process Research
This compound, the ester of allyl alcohol and lauric acid, is a subject of investigation in advanced industrial chemical processes, primarily for its role in polymerization and copolymerization reactions. Its chemical structure, featuring a reactive allyl group and a long C12 alkyl chain, imparts specific properties to the polymers it forms. Research into this compound explores its function as a monomer, its behavior in polymerization kinetics, and its potential in specialized chemical formulations.
A significant area of research has been the free-radical polymerization of allyl monomers. Unlike vinyl monomers, the polymerization of allyl compounds is characterized by a significant degree of "degradative chain transfer." researchgate.netscribd.com This process involves the transfer of a hydrogen atom from the allyl monomer to a growing polymer radical, creating a stable, less reactive allyl radical. This reaction effectively terminates the chain or slows down the rate of polymerization, typically resulting in polymers with a lower molecular weight. researchgate.net
Detailed Research Findings
Kinetic studies on the bulk polymerization of various allyl esters have provided quantitative data on their reactivity. Research conducted at 80°C using o,o'-dichlorobenzoylperoxide as an initiator has compared the polymerization characteristics of this compound to other allyl esters. The findings highlight the influence of the ester group on the polymerization rate and the degree of polymerization (DP). scribd.com
Table 1: Polymerization Data for Allyl Esters at 80°C scribd.com
| Monomer | Catalyst | [dM/dC]0 | Degree of Polymerization (DP) | Fraction of Degradative Chain Transfer (kD / (kD + kT)) |
|---|---|---|---|---|
| Allyl acetate (B1210297) | BP | 34.4 | 13.8 | 0.754 |
| Allyl propionate (B1217596) | BP | 34.4 | 10.3 | 0.566 |
| This compound | CBP | 56 | 7.1 | 0.245 |
| Allyl benzoate (B1203000) | CBP | 103 | 9.3 | 0.177 |
| Allyl chloroacetate (B1199739) | BP | 108 | 8.0 | 0.145 |
Another area of research involves the copolymerization of this compound. A patent describes the copolymerization of maleic anhydride (B1165640) with monoallyl esters of long-chain monocarboxylic acids, including this compound. google.com When equal molar amounts of this compound and maleic anhydride were heated with a benzoyl peroxide catalyst, the resulting product was an elastic, clear, and colorless fusible solid. google.com This contrasts with the hard, solid products obtained from allyl esters with shorter chains, demonstrating how the long laurate chain imparts elasticity to the copolymer. google.com These elastic copolymers have been noted for their strong adherence to glass. google.com
Furthermore, this compound is identified as a suitable monomer for creating polymers used in crosslinking systems for acrylic latex films. google.com It is listed among esters of allyl alcohol and C1-C18 monocarboxylic acids that can be polymerized, often with other monomers like acetoacetoxyethyl methacrylate (B99206), to form aqueous dispersion polymers that can be cured. google.com
Research has also explored the use of sucrose laurate in forming aqueous microemulsions for the isomerization of allylbenzene, indicating the utility of laurate esters in creating stable microreactors for organic synthesis. najah.edu
Theoretical and Computational Studies
Density Functional Theory (DFT) Applications in Allyl Monomer Polymerization Mechanisms
Density Functional Theory (DFT) has become an essential method for elucidating the mechanisms of polymerization reactions, including those involving allyl monomers like allyl laurate. While the polymerization of conventional monomers like acrylates is well-understood, allyl monomers present unique challenges due to the high electron density of their double bonds, which can hinder traditional free-radical addition polymerization. acs.orgresearchgate.net
Recent computational studies on analogous allyl ethers have proposed an alternative mechanism known as a radical-mediated cyclization (RMC) reaction. acs.orgresearchgate.net This mechanism, validated by quantum chemistry calculations, involves the following key steps: acs.orgresearchgate.net
Initiation: A radical initiator abstracts an allylic hydrogen atom from the methylene (B1212753) group of the allyl monomer. This is often favored over addition to the double bond due to the lower bond dissociation energy (BDE) of the allylic C-H bond. acs.orgresearchgate.net This generates a more stable, delocalized allyl radical. acs.orgresearchgate.net
Cyclization: The newly formed allyl radical reacts with the double bond of a second allyl monomer molecule, leading to the formation of a five-membered cyclopentane-like ring radical. researchgate.net
Propagation: The resulting cyclopentane (B165970) radical then abstracts a hydrogen atom from a third allyl monomer molecule, propagating the chain and generating a new allyl radical to continue the cycle. researchgate.net
DFT calculations are instrumental in this context for:
Calculating Thermodynamic Properties: Determining the free energy (ΔrG) and activation energies (Ea) for different reaction steps to assess the feasibility of the proposed mechanism. acs.org
Analyzing Electron Density: The electron-donating nature of the ester group in this compound influences the electron density of the double bond, making polymerization more challenging compared to electron-deficient monomers. acs.org DFT helps in quantifying these electronic effects.
Investigating Radical Stability: The stability of the initial allyl radical formed after hydrogen abstraction is crucial. DFT can be used to analyze the spin density distribution in the monomeric radical cations to predict the most likely positions for coupling and crosslinking. rsc.org For instance, in other conjugated monomers, DFT calculations have successfully predicted that the highest spin density is located at positions that lead to the formation of electroactive polymers. rsc.org
Although direct DFT studies on this compound are not extensively reported, the principles derived from studies on similar allyl compounds provide a robust framework for understanding its polymerization. The insights gained from DFT can guide the rational design of polymerization processes for this compound. matlantis.com
Quantum Chemistry Calculations for Reaction Pathway Analysis
Quantum chemistry calculations are fundamental to tracing the intricate pathways of chemical reactions, moving beyond simple mechanistic proposals to detailed energetic landscapes. chemrxiv.orgnih.gov These methods allow for the exploration of potential energy surfaces, identifying reactants, transition states, intermediates, and products. numberanalytics.com For a compound like this compound, this analysis is crucial for understanding its synthesis, polymerization, and potential side reactions.
Key applications of quantum chemistry in reaction pathway analysis for allylic systems include:
Automated Reaction Path Searching: Advanced methods like the Artificial Force Induced Reaction (AFIR) can systematically explore reaction pathways by applying virtual forces to molecular structures, inducing chemical transformations and identifying potential reaction routes without prior assumptions. nih.govresearchgate.net
Transition State Elucidation: Identifying the geometry and energy of transition states is paramount to understanding reaction kinetics. matlantis.com Quantum chemical calculations can pinpoint these saddle points on the potential energy surface, providing critical information about the energy barriers of a reaction. matlantis.comnih.gov
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can trace the path downhill to the connected reactants and products, confirming the proposed elementary step. numberanalytics.com
Retrosynthetic Analysis: Emerging techniques combine quantum chemical calculations with kinetic analysis to perform a "reverse" search, starting from a target product to identify potential reactants. chemrxiv.orgresearchgate.net This could be applied to design efficient synthetic routes for this compound or its derivatives.
By applying these computational tools, researchers can gain a detailed, step-by-step understanding of the transformations this compound undergoes during polymerization or other chemical processes. This knowledge is invaluable for optimizing reaction conditions and designing new catalysts or synthetic methodologies. numberanalytics.com
Kinetic Modeling of Chemical Reactions and Reaction Sequences
Kinetic modeling provides a quantitative description of how reaction rates are influenced by various factors such as reactant concentrations and temperature. mt.com For the polymerization of this compound, kinetic models are essential for process optimization, reactor design, and ensuring product quality.
The process of building a kinetic model for a complex reaction system like this compound polymerization typically involves:
Proposing a Reaction Network: This involves defining all the elementary steps in the reaction, including initiation, propagation, chain transfer, and termination reactions. osti.gov For allylic systems, the "degradative chain transfer" is a well-known phenomenon where the growing polymer radical transfers a hydrogen atom to a monomer, forming a stable and less reactive allyl radical, which can slow down or terminate polymerization. researchgate.net This must be included in the network.
Developing Rate Equations: Based on the proposed network, a system of differential equations is formulated to describe the change in concentration of each species over time.
Parameter Estimation: Experimental data, often from techniques like spectroscopy that monitor reactant and product concentrations, are used to estimate the rate constants for each elementary reaction. osti.gov
Model Validation: The model's predictive power is tested against experimental data not used in the parameter estimation phase. osti.gov
Recent advancements have led to data-driven kinetic models that use recursive algorithms to establish relationships between reactant concentrations at different times, offering potentially higher accuracy and broader applicability, especially for complex systems. chemrxiv.org
A common method to analyze reaction sequences is the Delplot method, where the selectivity of a product is plotted against reactant conversion. osti.gov This helps to distinguish between primary, secondary, and higher-order products, providing evidence for the proposed reaction network. For example, in the conversion of methyl laurate (a related ester), this method helped to validate a kinetic model. osti.gov
Microkinetic modeling is a more detailed approach that builds the kinetic model from first principles, using information about the active sites and the elementary steps of the surface chemistry, often informed by DFT calculations. mpg.de This approach aims to create a more fundamentally grounded and predictive model.
Establishment of Structure-Reactivity Relationships in Allylic Compounds
Understanding the relationship between the chemical structure of a molecule and its reactivity is a cornerstone of organic chemistry. For allylic compounds like this compound, these relationships govern their behavior in polymerization and other reactions. researchgate.net
Key structural features of allylic compounds that influence their reactivity include:
The Allylic C-H Bond: The C-H bonds on the carbon atom adjacent to the double bond (the allylic position) are significantly weaker (by about 15%) than typical sp³ C-H bonds. wikipedia.org This makes them more susceptible to abstraction, a key step in certain polymerization mechanisms and oxidation reactions. acs.orgwikipedia.org
The Allyl Group: The entire H₂C=CH-CH₂- moiety provides a site for various reactions. The double bond can undergo addition reactions, and the allylic position is prone to substitution. The stability of the resulting allyl radical or cation/anion intermediates plays a crucial role in determining reaction pathways. wikipedia.org
Substituent Effects: The nature of the group attached to the allyl moiety significantly impacts its reactivity. In this compound, the laurate ester group influences the electronic properties of the allyl group. Studies on other allylic esters have shown that substituents can affect the rates of reactions like the Claisen rearrangement, indicating electronic effects on the transition state. rsc.org
Quantitative Structure-Reactivity Relationships (QSRR) aim to formalize these connections. By systematically varying the structure of allylic compounds and measuring their reaction rates, linear free-energy relationships can be established. rsc.org For example, a study on the rearrangement of allylic tosylmalonate esters revealed a relationship where electron-donating groups on a phenyl substituent accelerated the reaction, indicating the development of positive charge in the transition state. rsc.org Such studies, combining experimental kinetics with computational analysis, are powerful tools for predicting the reactivity of new allylic compounds like this compound based on their structure.
Computational Design and Predictive Modeling of Polymer Properties
A major goal of computational materials science is to predict the properties of materials before they are synthesized, enabling a "design-on-the-computer" approach. sustainability-directory.comresearchgate.net For polymers derived from this compound, this involves predicting macroscopic properties based on the monomer's structure and the polymerization process.
This predictive modeling workflow integrates several components:
Atomistic Simulations: Techniques like Molecular Dynamics (MD) are used to simulate the behavior of a large number of polymer chains. ipme.ru This starts with building a realistic amorphous model of the polymer, which can be a complex task, especially for crosslinked thermosets. researchgate.net
Property Calculation: Once a model structure is generated, various physical properties can be calculated. For instance, mechanical properties like the elastic modulus can be estimated by subjecting the simulated structure to small deformations and calculating the change in potential energy. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Models: QSPR is a statistical approach that correlates structural features of monomers (represented by molecular descriptors) with the macroscopic properties of the resulting polymers. researchgate.net These models can be used to predict properties like glass transition temperature, refractive index, and even flammability for a wide range of polymers based on their monomer units. researchgate.net
Inverse Design: The ultimate goal is inverse design, where desired properties are specified, and computational algorithms identify the material compositions and structures that will exhibit those properties. sustainability-directory.com This involves using optimization algorithms guided by predictive models. sustainability-directory.com
For poly(this compound), these methods could be used to predict its mechanical strength, thermal stability, and other performance characteristics. While direct predictive models for this compound polymers are not widely published, the methodologies have been successfully applied to a variety of other polymer systems, including glassy blends and epoxy thermosets, demonstrating the potential of these computational tools. researchgate.netresearchgate.net
Future Research Directions and Unexplored Avenues
Innovations in Allyl Laurate Synthesis and Derivatization
Future research into the synthesis of this compound is poised to move beyond traditional esterification methods, targeting enhanced efficiency, sustainability, and molecular precision. A primary avenue of exploration involves the adoption of advanced catalytic systems. While conventional acid-catalyzed esterification of lauric acid and allyl alcohol is common, it often requires harsh conditions and can lead to side reactions. google.com Innovations may focus on enzyme-catalyzed processes, which offer high selectivity and operate under mild conditions, thereby reducing energy consumption and by-product formation. Lipases, for instance, have demonstrated efficacy in the synthesis of other fatty acid esters like triglycerol monolaurate and stanol esters, suggesting a strong potential for their application in this compound production. csic.esjmb.or.kr
Another promising direction is the use of continuous-flow reactors. researchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. researchgate.net The development of solvent-free synthesis methods, potentially assisted by mechanical activation in a ball mill, represents a green chemistry approach that could significantly reduce the environmental footprint of production by eliminating the need for volatile organic solvents. acs.org
Derivatization of the this compound molecule offers a rich field for investigation. The double bond of the allyl group is a key site for chemical modification. Future studies could explore:
Epoxidation: Conversion of the allyl double bond to an epoxide, creating a reactive site for subsequent ring-opening reactions to introduce a variety of functional groups.
Hydroformylation: Introduction of a formyl group to produce aldehydes that can serve as precursors for other functionalities.
Thiol-ene Reactions: A highly efficient "click" chemistry reaction that allows for the facile attachment of thiol-containing molecules, enabling the synthesis of complex structures and functional materials. nih.gov
Derivatization via the Ester Group: Homogeneous derivatization in alternative solvents like ionic liquids could be explored to modify the laurate backbone or create novel cellulose (B213188) laurate esters with tailored properties. mdpi.comresearchgate.net
These innovative synthetic and derivatization strategies could lead to a new generation of this compound-based molecules with customized properties for specific applications.
Development of Advanced Polymerization Methodologies for Tailored Poly(this compound) Structures
The polymerization of allyl monomers like this compound is notoriously challenging due to degradative chain transfer, which limits the achievable molecular weight and control over the polymer architecture. acs.org However, this challenge also presents a significant research opportunity. Future investigations will likely focus on overcoming this limitation through the development of advanced polymerization techniques.
One of the most critical areas for exploration is the application of controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While challenging for allyl monomers, successful implementation would enable the synthesis of poly(this compound) with predetermined molecular weights, low polydispersity, and complex architectures like block and graft copolymers. Research has shown that effective chain transfer is a dominant process in this compound polymerization, a factor that needs to be managed or exploited in controlled polymerization schemes. researchgate.net
Further research could focus on:
Copolymerization: The copolymerization of this compound with other monomers, such as acrylates, is a promising strategy. Studies on poly(ethyl acrylate-co-allyl acrylates) have shown that incorporating allyl monomers can introduce functionality into the final polymer. researchgate.net Future work could systematically investigate how the incorporation of the long laurate chain affects copolymer properties, such as thermal behavior and hydrophobicity.
Catalytic Polymerization: The use of rare-earth metal catalysts, which have shown success in the stereoregular polymerization of other non-polar monomers like conjugated dienes, could be explored for this compound. researchgate.net This could potentially lead to polymers with highly controlled tacticity and, consequently, unique material properties.
Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to this compound itself, derivatization of the allyl group to create a cyclic olefin monomer could open the door to ROMP, a powerful technique for creating well-defined polymers.
The ability to create tailored poly(this compound) structures would significantly expand its potential applications, enabling the design of polymers with specific mechanical, thermal, and surface properties. nih.govresearchgate.net
| Polymerization Technique | Potential Advantage for Poly(this compound) | Research Focus | Relevant Finding |
| Controlled Radical Polymerization (e.g., RAFT) | Precise control over molecular weight and architecture (block/graft copolymers). | Overcoming degradative chain transfer. | Effective chain transfer is predominant in this compound polymerization. researchgate.net |
| Copolymerization (e.g., with acrylates) | Introduction of functionality and modification of polymer properties. | Studying the influence of the laurate chain on copolymer characteristics. | Synthesis of poly(ethyl acrylate-co-allyl acrylates) has been demonstrated. researchgate.net |
| Catalytic Polymerization (e.g., with rare-earth catalysts) | Potential for stereospecific polymers with unique properties. | Catalyst screening and optimization for allyl monomer polymerization. | Rare-earth allyl complexes are effective for polymerizing other non-polar monomers. researchgate.net |
Expansion of Catalytic Applications for this compound in Organic Synthesis
The allyl group is a cornerstone of modern organic synthesis, primarily through transition metal-catalyzed reactions. This compound, as an allylic ester, is an ideal substrate for such transformations. Future research will likely expand the scope of catalytic reactions where this compound can be utilized, focusing on atom economy and stereoselectivity.
A key area of investigation is the palladium-catalyzed allylic substitution, a powerful method for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Research could focus on developing new ligand systems for the palladium catalyst that allow for high regioselectivity and enantioselectivity in reactions involving this compound. This would enable the use of this compound as a precursor for chiral building blocks in the synthesis of complex molecules.
Further avenues for exploration include:
Iridium-Catalyzed Allylic Alkylation: These reactions often exhibit complementary regioselectivity to palladium-catalyzed systems, favoring the formation of branched products. nih.gov Applying these methods to this compound could provide access to a different set of synthetic intermediates.
Photoredox Catalysis: The combination of photoredox catalysis with transition metal catalysis can enable novel transformations under mild conditions. acs.org Investigating the use of this compound in dual catalytic systems could unlock previously inaccessible reaction pathways.
Allylic C-H Functionalization: Directly functionalizing the C-H bonds of the allyl group, while challenging, is a highly atom-economical approach. Future catalytic systems could be designed to selectively activate these bonds in this compound, bypassing the need for a leaving group.
By expanding the catalytic toolbox available for transforming this compound, its utility as a versatile building block in fine chemical synthesis can be significantly enhanced.
Integration of this compound into Emerging Materials Science and Engineering Fields
The bifunctional nature of this compound—a hydrophobic fatty acid ester combined with a reactive allyl group—makes it an intriguing candidate for the development of advanced materials. taylorfrancis.combinghamton.edu Future research should focus on integrating this molecule into emerging fields of materials science.
One significant opportunity lies in the creation of functional polymers and composites. taylorfrancis.com The laurate chain can impart hydrophobicity, flexibility, and potentially biocompatibility, while the allyl group provides a site for cross-linking or post-polymerization modification. Research could target the development of:
Hydrophobic Coatings and Films: Cellulose laurate has been shown to form films with high water resistance. researchgate.net Poly(this compound) or copolymers could be developed as novel hydrophobic materials for applications in packaging or as protective coatings.
Functional Biomaterials: The use of plant oil-derived monomers for creating high-performance biomaterials is a growing field. researchgate.net Investigating the biocompatibility and biodegradability of poly(this compound) could lead to applications in drug delivery or tissue engineering scaffolds.
Self-Healing Polymers: The allyl groups within a polymer matrix can be used to create cross-linked networks. By incorporating reversible bonds through thiol-ene chemistry, it may be possible to design self-healing materials based on a poly(this compound) backbone.
Another area of interest is the use of this compound as a functional additive or plasticizer in other polymer systems. Its long aliphatic chain could improve the processability and flexibility of rigid polymers, while the allyl group could be used to graft it onto the polymer matrix, preventing leaching.
| Material Application | Role of this compound | Potential Research Direction |
| Hydrophobic Coatings | Forms a water-resistant barrier. | Synthesis and characterization of poly(this compound) thin films. |
| Biomaterials | Acts as a biocompatible and biodegradable component. | Evaluation of cytotoxicity and degradation profiles of this compound-based polymers. |
| Cross-linked Networks | The allyl group serves as a reactive site for cross-linking. | Development of thermoset resins using poly(this compound) and cross-linking agents. |
| Functional Additives | Modifies properties of other polymers (e.g., plasticization). | Blending this compound with commodity plastics and evaluating mechanical properties. |
Computational Chemistry and Machine Learning in this compound Research
Computational chemistry and machine learning are transformative tools for accelerating materials discovery and understanding reaction mechanisms. ltu.sembzuai.ac.ae Future research on this compound will greatly benefit from the integration of these in silico approaches.
Density Functional Theory (DFT) calculations can provide deep mechanistic insights into the synthesis, polymerization, and catalytic transformation of this compound. mdpi.com Specific areas for computational investigation include:
Polymerization Mechanisms: DFT can be used to model the reaction pathways of this compound polymerization, including the problematic degradative chain transfer steps. acs.org This understanding is crucial for designing new initiators or catalysts that favor propagation over termination.
Catalyst Design: Computational screening can be employed to predict the efficacy of various catalysts for allylic substitution reactions using this compound as a substrate. This can help identify promising ligand structures that control regioselectivity and stereoselectivity. nih.gov
Material Property Prediction: Molecular dynamics simulations can predict the bulk properties of poly(this compound), such as its glass transition temperature, mechanical modulus, and interaction with other molecules. This allows for the virtual design of materials before committing to laboratory synthesis.
Machine learning (ML) offers a complementary, data-driven approach. adelaide.edu.auanalyticalchemistry.org As experimental data on this compound and related compounds becomes available, ML models could be trained to:
Predict Reaction Outcomes: Develop models that predict the yield and selectivity of this compound synthesis or functionalization under different reaction conditions.
Accelerate Materials Discovery: Use ML to correlate polymer structure with material properties, rapidly screening vast numbers of potential copolymers or formulations to identify candidates with desired characteristics.
Optimize Polymerization Processes: Employ algorithms to optimize reaction parameters in real-time for continuous-flow polymerization, maximizing monomer conversion and controlling polymer structure.
The synergy between computational modeling and experimental work will be key to unlocking the full potential of this compound in a more efficient and directed manner.
Investigation of Environmental Performance and Sustainability within Academic Research Contexts
As with any chemical, a thorough understanding of the environmental and sustainability profile of this compound is essential. Future academic research should be directed toward a holistic assessment of its life cycle, from synthesis to end-of-life.
A primary focus should be on developing greener synthetic routes. kit.edu This includes:
Renewable Feedstocks: Investigating the production of both lauric acid and allyl alcohol from biomass sources to create a fully bio-based this compound. Lauric acid is readily available from coconut or palm kernel oil, while bio-based routes to allyl alcohol are an active area of research.
Green Chemistry Metrics: Applying principles of green chemistry to evaluate and optimize synthetic processes. This involves calculating metrics like atom economy and the E-factor (environmental factor) to quantify waste generation and improve process efficiency. researchgate.net
Benign Catalysts: Moving away from hazardous acid catalysts toward more sustainable alternatives like enzymes or earth-abundant metal catalysts. csic.esunibe.ch
Another critical research avenue is the assessment of this compound's environmental fate and biodegradability. Multimedia models can be used to predict how the substance partitions in the environment (air, water, soil), while standardized tests can determine its rate of biodegradation. rsc.org Similarly, the environmental impact of poly(this compound) needs to be studied. Research should investigate whether the polymer is biodegradable or recyclable and assess any potential ecotoxicity. This aligns with the broader push towards creating more sustainable materials to mitigate plastic pollution. rivm.nl
Q & A
Basic Research Questions
Q. What established methods are used to synthesize Allyl laurate, and how can reaction parameters be systematically optimized for improved yield and purity?
- Methodological Answer : this compound is synthesized via esterification of lauric acid with allyl alcohol. Key parameters include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic approaches (lipases) can be compared for efficiency .
- Molar ratio optimization : A 1:1.2 molar ratio of lauric acid to allyl alcohol minimizes unreacted starting material .
- Temperature control : Reactions typically proceed at 60–80°C under reflux; higher temperatures risk allyl group polymerization .
- Purification : Distillation (vacuum) or column chromatography (silica gel, hexane/ethyl acetate) isolates the ester. Monitor purity via GC-MS or H NMR (e.g., allyl protons at δ 5.8–5.2 ppm and laurate methylene at δ 1.2–1.3 ppm) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers confirm its structural identity?
- Methodological Answer :
- H NMR : Key peaks include allyl protons (δ 5.8–5.2 ppm, multiplet) and laurate chain signals (δ 2.3 ppm for ester-linked CH, δ 1.2 ppm for terminal CH) .
- IR spectroscopy : C=O stretch at ~1740 cm and C-O-C ester vibration at ~1240 cm .
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 240 (CHO) and fragment ions (e.g., m/z 98 for allyl-O) .
- Comparative analysis : Cross-validate with reference spectra from databases like NIST or published ester profiles .
Advanced Research Questions
Q. How does the electronic configuration of the allyl group in this compound influence its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Molecular orbital analysis : The allyl group’s π-system (HOMO) facilitates resonance stabilization during nucleophilic attack. Computational studies (DFT/B3LYP) predict charge distribution at the carbonyl carbon, guiding solvent/catalyst selection .
- Experimental validation : Compare reaction rates with non-allyl esters (e.g., methyl laurate) under identical conditions. Use kinetic monitoring (e.g., UV-Vis for intermediate formation) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while steric hindrance from the allyl group may slow reactions .
Q. What experimental strategies can address discrepancies in reported kinetic data for this compound’s hydrolysis under enzymatic vs. acidic conditions?
- Methodological Answer :
- Controlled variable testing : Systematically vary pH (2–7 for acid; 7–9 for enzymes), temperature (25–50°C), and substrate concentration.
- Statistical modeling : Apply Arrhenius or Eyring equations to compare activation energies. Use ANOVA to identify significant outliers in published datasets .
- Error source mitigation : Standardize enzyme sources (e.g., Candida antarctica lipase B) and pre-equilibrate reaction mixtures to minimize batch variability .
Q. How can enantioselective synthesis techniques be adapted to produce chiral derivatives of this compound for pharmaceutical applications?
- Methodological Answer :
- Chiral catalysts : Use palladium complexes (e.g., Pd(OAc) with chiral ligands) for asymmetric allylic alkylation .
- Substrate engineering : Introduce steric hindrance (e.g., branched laurate chains) to enhance stereoselectivity. Monitor enantiomeric excess via chiral HPLC or F NMR with chiral shift reagents .
- Mechanistic studies : Employ isotopic labeling (e.g., C at the allyl group) to track stereochemical outcomes in Tsuji-Trost reactions .
Data Analysis and Reproducibility
Q. What protocols ensure reproducibility in this compound synthesis and characterization across different laboratories?
- Methodological Answer :
- Detailed documentation : Follow Beilstein Journal guidelines for experimental sections, including exact catalyst concentrations, solvent grades, and equipment calibration data .
- Cross-lab validation : Share raw spectral data (e.g., NMR FID files) and chromatograms via repositories like Zenodo. Use standardized purity thresholds (e.g., >98% by GC) .
- Negative controls : Include reactions without catalysts or with inert esters to identify side reactions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
